molecular formula C7H13NO2 B2404571 4-Hydroxycyclohexane-1-carboxamide CAS No. 116941-10-7; 1221724-30-6

4-Hydroxycyclohexane-1-carboxamide

Cat. No.: B2404571
CAS No.: 116941-10-7; 1221724-30-6
M. Wt: 143.186
InChI Key: UCUHQXIAXJMZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxycyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxycyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxycyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHQXIAXJMZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-30-6, 19556-97-9
Record name 4-hydroxycyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of 4-Hydroxycyclohexane-1-carboxamide

[1]

Executive Summary

4-Hydroxycyclohexane-1-carboxamide is a critical disubstituted cyclohexane scaffold used extensively in medicinal chemistry as a linker and pharmacophore. It serves as a precursor for anticonvulsants, protease inhibitors, and bioisosteres of peptide bonds. This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and stereochemical characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Data
PropertyValue
IUPAC Name 4-Hydroxycyclohexane-1-carboxamide
Molecular Formula C₇H₁₃NO₂
Molecular Weight (Average) 143.18 g/mol
Monoisotopic Mass 143.0946 Da
CAS Number (Generic) 1221724-30-6
CAS (cis-isomer) See Note 1
CAS (trans-isomer) See Note 1
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents

Note 1: While the generic CAS 1221724-30-6 covers the unspecified stereochemistry, the precursor acids are distinct: cis-4-hydroxycyclohexanecarboxylic acid (CAS 3685-22-1) and trans-4-hydroxycyclohexanecarboxylic acid (CAS 3685-26-5).

Stereochemistry: The Critical Variable

The cyclohexane ring allows for two distinct diastereomers.[1] In drug design, the choice between cis and trans isomers dictates the spatial projection of the hydrogen bond donors/acceptors.

  • Trans-isomer: The hydroxyl (C4) and carboxamide (C1) groups are typically in the diequatorial conformation (thermodynamically favored), placing the substituents ~180° apart.

  • Cis-isomer: One substituent is axial and the other equatorial, creating a bent topology often used to induce turns in peptidomimetics.

Synthesis & Manufacturing Protocols

Strategic Route Selection

Direct synthesis from 4-hydroxybenzoic acid is the industry standard, involving catalytic hydrogenation followed by amidation. The stereoselectivity is controlled during the hydrogenation step or via thermodynamic equilibration.

Workflow Visualization

SynthesisPathcluster_conditionsReaction ConditionsStart4-Hydroxybenzoic Acid(Aromatic Precursor)Step1Catalytic Hydrogenation(H2, Ru/C or Rh/Al2O3)Start->Step1Inter14-Hydroxycyclohexane-carboxylic Acid (Mix)Step1->Inter1Step2Isomer Separation/Equilibration(Recrystallization or NaOEt)Inter1->Step2Inter2Pure cis- or trans-AcidStep2->Inter2Step3Amidation(SOCl2 then NH3 OR CDI/NH4Cl)Inter2->Step3Final4-Hydroxycyclohexane-1-carboxamideStep3->FinalHigh Pressure H2High Pressure H2Thermodynamic ControlThermodynamic Control

Caption: Synthesis pathway from aromatic precursor to purified amide, highlighting the critical isomer separation step.

Detailed Protocol: Trans-Selective Synthesis

Objective: Synthesis of trans-4-hydroxycyclohexane-1-carboxamide.

  • Hydrogenation (Aromatic Reduction):

    • Reagents: 4-Hydroxybenzoic acid, 5% Ru/C catalyst, Water/NaOH.

    • Conditions: 100-120°C, 50-100 bar H₂.

    • Mechanism: High-pressure hydrogenation reduces the benzene ring. Basic conditions often favor the trans-carboxylate due to reversible epimerization at the

      
      -carbon.
      
  • Esterification & Isomerization (Optional but Recommended):

    • Convert the crude acid to the methyl ester using MeOH/H₂SO₄.

    • Equilibration: Reflux with NaOMe in MeOH. This drives the mixture toward the thermodynamically stable trans-diequatorial isomer (>90% trans).

  • Amidation (Aminolysis):

    • Reagents: trans-Methyl 4-hydroxycyclohexanecarboxylate, 7N Ammonia in Methanol.

    • Procedure: Dissolve the ester in methanolic ammonia. Seal in a pressure vessel and stir at RT for 24-48 hours.

    • Workup: Concentrate in vacuo. The product often precipitates as a white solid. Recrystallize from EtOAc/EtOH to remove traces of the cis isomer.

Analytical Characterization

Validating Stereochemistry via NMR

Distinguishing cis from trans is best achieved using ¹H NMR coupling constants (

12
Isomer Identification Logic

NMR_LogicStartAnalyze H1 Proton Signal(CH-C=O)CheckJMeasure Coupling Constant (J)(Axial-Axial vs Axial-Equatorial)Start->CheckJTransLarge J (~10-12 Hz)Indicates Axial-Axial couplingCheckJ->TransSignal is tt (triplet of triplets)CisSmall J (~2-5 Hz)Indicates Axial-Equatorial couplingCheckJ->CisSignal is broad/narrow multipletResultTransConclusion:TRANS-Isomer(Diequatorial conformation)Trans->ResultTransResultCisConclusion:CIS-Isomer(Axial/Equatorial)Cis->ResultCis

Caption: Decision tree for assigning stereochemistry based on H1 proton coupling constants in 1H NMR.

Spectroscopic Data Summary
TechniqueExpected Signal / FragmentInterpretation
¹H NMR (DMSO-d₆)

1.9-2.1 (m, eq-H)
Equatorial protons are deshielded relative to axial.

3.4 (m, H4)
Carbinol proton; splitting pattern defines stereochemistry.

6.8, 7.2 (br s, NH₂)
Amide protons (distinct diastereotopic environment).
MS (ESI+)

144.1

Protonated molecular ion.

127

Loss of amide group (common fragmentation).

126

Dehydration (loss of hydroxyl).

Applications in Drug Discovery[5][11]

Bioisosteric Replacement

The 4-hydroxycyclohexane carboxamide moiety is frequently used as a saturated, solubilizing bioisostere for:

  • Substituted Benzoamides: Improving metabolic stability by removing the aromatic ring (reducing CYP450 metabolism).

  • Peptide Linkers: The rigid cyclohexane ring restricts conformational freedom, potentially increasing binding affinity to target proteins (entropy-enthalpy compensation).

Scaffold for Anticonvulsants

Research indicates that geminally disubstituted cyclohexanecarboxamides and their derivatives (where the 4-hydroxy group is modified) exhibit anticonvulsant activity. The 4-OH group serves as a handle for further functionalization (e.g., etherification) to tune lipophilicity (LogP).

Oclacitinib Synthesis

While not the final motif, trans-4-aminocyclohexanecarboxylic acid derivatives (analogs of the hydroxy compound) are key intermediates in the synthesis of JAK inhibitors like Oclacitinib. The hydroxy-amide serves as a model system for optimizing the stereoselective synthesis of these saturated rings.

References

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Google Patents.CN106316825A - Preparing method for trans-4-hydroxycyclohexanecarboxylic acid.
  • MDPI. Synthesis and Characterization of cis-/trans-Isomers of Cyclohexane Derivatives. Molbank 2025. Available at: [Link]

Thermodynamic Stability of 4-Hydroxycyclohexane-1-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Structural Chemistry

Executive Summary

In the context of drug development and solid-state chemistry, the trans-isomer of 4-hydroxycyclohexane-1-carboxamide is the thermodynamically stable form.

This stability arises from the diequatorial preference of the 1,4-disubstituted cyclohexane ring, which minimizes 1,3-diaxial steric strain. While the cis-isomer exists and is often encountered as a kinetic product or metabolite, it will isomerize to the trans-form under thermodynamic control (base-catalyzed equilibration). Understanding this preference is critical for controlling polymorphism, solubility, and shelf-life in pharmaceutical formulations.

Conformational Analysis & Thermodynamic Drivers[1]

To understand the stability hierarchy, we must analyze the cyclohexane chair conformations using A-values (conformational free energy).

The Chair Conformation Landscape

The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain. For 1,4-disubstitution, the geometric isomers display distinct conformational possibilities:

  • Trans-Isomer: Can adopt a diequatorial (e,e) or diaxial (a,a) conformation.

  • Cis-Isomer: Must adopt an axial-equatorial (a,e) conformation.[1][2]

Energetic Quantification (A-Values)

The stability is dictated by the A-value, which represents the free energy difference (


) between the axial and equatorial positions for a substituent.
SubstituentApprox. A-Value (kcal/mol)Steric Implication
-OH (Hydroxyl)0.87 – 1.0Moderate penalty for axial position.
-CONH₂ (Carboxamide)1.4 – 1.6*High penalty due to planar resonance structure.

*Estimated based on -COOH (1.4) and -COOMe (1.3) values, adjusted for amide resonance planarity.

Stability Hierarchy
  • Trans (e,e): Both groups are equatorial.[3][2] Steric strain is minimized.[2] This is the Global Thermodynamic Minimum .

  • Cis (e_amide, a_OH): The bulkier amide group takes the equatorial position, forcing the hydroxyl group axial. This incurs a penalty of ~0.9 kcal/mol (from the axial OH).[1]

  • Cis (a_amide, e_OH): The amide is axial. This incurs a higher penalty (~1.5 kcal/mol).

  • Trans (a,a): Both groups are axial. This incurs severe 1,3-diaxial interactions (~2.5+ kcal/mol) and is energetically inaccessible.

Visualization of Isomerization Pathways

The following diagram illustrates the thermodynamic equilibration pathway. Under basic conditions, the C1 proton is abstracted, creating a planar enolate intermediate that destroys the stereocenter. Reprotonation occurs preferentially from the axial face to yield the equatorial amide (thermodynamic product).

Isomerization_Pathway Figure 1: Base-Catalyzed Equilibration Mechanism via Enolate Intermediate cluster_0 Kinetic/Metabolic Product cluster_1 Thermodynamic Product Cis Cis-Isomer (Axial-Equatorial) Less Stable Intermediate Planar Enolate Intermediate (Achiral at C1) Cis->Intermediate Base (Deprotonation) Trans Trans-Isomer (Diequatorial) Global Minimum Trans->Intermediate Slow Reversibility Intermediate->Trans Reprotonation (Steric Control)

Figure 1: Thermodynamic equilibration favors the trans-isomer via a planar enolate intermediate.

Experimental Validation Protocols

As a scientist, you must validate these theoretical predictions. Below are self-validating protocols for synthesis and analysis.

Protocol: Thermodynamic Equilibration

This method converts a mixture (or pure cis) to the thermodynamic trans limit.

Reagents:

  • Substrate: 4-Hydroxycyclohexane-1-carboxamide (cis/trans mix).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Catalyst: Sodium Ethoxide (NaOEt) (20 mol%).

Workflow:

  • Dissolution: Dissolve 1.0 g of substrate in 10 mL anhydrous EtOH under

    
     atmosphere.
    
  • Initiation: Add NaOEt (freshly prepared or 21% wt solution).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Note: Higher temperatures accelerate the reach to

    
    .
    
  • Quench: Cool to RT and neutralize with equimolar acetic acid.

  • Isolation: Remove solvent in vacuo. Recrystallize the residue from Ethyl Acetate/Hexane to enrich the trans isomer (which typically has lower solubility/higher MP).

Protocol: Analytical Discrimination (NMR)

NMR is the gold standard for assigning configuration based on coupling constants (


-values).
  • Target Nucleus: H1 (proton alpha to amide) and H4 (proton alpha to hydroxyl).

  • Trans-Isomer (Diequatorial):

    • H1 and H4 are both axial .

    • Coupling: H1 will show a large triplet-of-triplets (tt) splitting pattern with two large vicinal couplings (

      
       Hz) to the axial H2/H6 protons.
      
  • Cis-Isomer (Axial-Equatorial):

    • H1 is likely axial (amide equatorial), but H4 is equatorial (OH axial).

    • Coupling: The equatorial proton (H4) will show narrow multiplets with small couplings (

      
       Hz, 
      
      
      
      Hz).

Comparative Property Analysis

The following table summarizes the physicochemical distinctions critical for solid-state form selection.

PropertyTrans-IsomerCis-IsomerCausality
Thermodynamic Stability High (Stable)Low (Metastable)Diequatorial geometry minimizes steric strain.
Melting Point Higher (>200°C typ.)LowerSymmetry of trans allows tighter crystal packing.[4]
Solubility (Water) LowerHigher Cis has a larger net dipole moment and lower lattice energy.
Elution Order (RP-HPLC) Late EluterEarly EluterCis is more polar; Trans is more hydrophobic.
Biological Context Synthetic TargetMetabolic ProductEnzymatic oxidation often favors cis (kinetic control).

References

  • PubChem. 4-hydroxycyclohexane-1-carboxamide (Compound).[5][6] National Library of Medicine. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • Google Patents.Method for preparing trans-4-hydroxycyclohexanecarboxylic acid (CN106316825A).

Sources

Solubility Profile of 4-Hydroxycyclohexane-1-carboxamide: Technical Characterization & Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) represents a critical bifunctional scaffold in medicinal chemistry, often serving as a polar pharmacophore in kinase inhibitors and metabolic modulators.[1][2] Its physicochemical behavior is governed by the interplay between the hydrophilic "head" (primary amide), the polar "tail" (hydroxyl group), and the lipophilic cyclohexane core.[2]

This guide provides a technical analysis of its solubility profile, distinguishing between kinetic and thermodynamic solubility across aqueous and organic matrices.[1][2] It addresses the critical impact of stereochemistry (cis vs. trans) on crystal lattice energy and dissolution rates, providing a robust framework for solvent selection in formulation and synthesis.[2]

Physicochemical Descriptors
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 143.18 g/mol Low MW favors dissolution.[1][2][3]
LogP (Predicted) ~ -0.3 to 0.1Amphiphilic; favors polar protic solvents.[1][2]
H-Bond Donors 3 (Amide -NH₂, Alcohol -OH)Strong potential for water/alcohol solvation.[1][2]
H-Bond Acceptors 2 (Amide C=O, Alcohol -O-)Facilitates solubility in DMSO/DMF.[1][2]
Stereochemistry cis / trans isomersTrans isomers typically exhibit higher lattice energy (lower solubility) due to efficient packing.[1][2]

Solubility Profile: Water vs. Organic Solvents[4]

The solubility of 4-Hydroxycyclohexane-1-carboxamide is non-linear across solvent polarity indices. The compound exhibits a "U-shaped" solubility curve relative to dielectric constant, favoring highly polar protic and aprotic solvents while crashing out in non-polar hydrocarbons.[2]

Aqueous Solubility (Water/Buffers)[1][2]
  • Status: Soluble (>10 mg/mL estimated; pH dependent if hydrolyzed).[1][2]

  • Mechanism: The hydroxyl and amide groups form extensive hydrogen bond networks with water.[1][2]

  • pH Sensitivity: The amide is neutral at physiological pH (7.4).[1][2] However, extreme pH (<2 or >12) may trigger hydrolysis to 4-hydroxycyclohexanecarboxylic acid, altering solubility.[1][2]

  • Application: Ideal for aqueous stock solutions in biological assays, though long-term stability requires buffering.[1][2]

Organic Solvent Compatibility

The following table categorizes solvents based on interaction capability (Dipole-Dipole, H-Bonding, Dispersion).

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Freely Soluble (>50 mg/mL)Disrupts intermolecular H-bonds of the crystal lattice; preferred for stock solutions (20-100 mM).[1][2]
Polar Protic Methanol, Ethanol Soluble (>20 mg/mL)Solvation via H-bonding; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[1][2]
Polar Aprotic (Volatile) Acetone, Acetonitrile Moderately Soluble Good for intermediate transfers; may require warming.[1][2]
Chlorinated DCM, Chloroform Sparingly Soluble Limited H-bond acceptance; often requires cosolvents (e.g., 5% MeOH in DCM).[1]
Non-Polar Hexane, Heptane, Toluene Insoluble Dominant hydrophobic effect excludes the polar solute; used as anti-solvents for crystallization.[1]
The Stereochemistry Factor (Cis vs. Trans)

Researchers must verify the isomeric ratio of their material.[1][2]

  • Trans-isomer: Equatorial/Equatorial conformation (typically).[1][2] Packs efficiently in the crystal lattice.[1][2] Lower Solubility, Higher Melting Point. [1]

  • Cis-isomer: Axial/Equatorial conformation.[1][2] Disrupts packing. Higher Solubility, Lower Melting Point. [1]

Solvation Mechanism & Thermodynamics

Understanding why the compound dissolves is crucial for troubleshooting precipitation events.[1][2] The following diagram illustrates the solvation logic flow.

SolvationMechanism cluster_Solvents Solvent Interaction Types Substance 4-Hydroxycyclohexane-1-carboxamide (Crystal Lattice) Water Water (High Dielectric) Substance->Water DMSO DMSO (Dipolar Aprotic) Substance->DMSO Hexane Hexane (Non-Polar) Substance->Hexane Interaction_W H-Bond Network Formation (Enthalpically Favorable) Water->Interaction_W Interaction_D Dipole-Dipole & H-Bond Acceptance (Disrupts Lattice) DMSO->Interaction_D Interaction_H Lack of Polar Interaction (Lattice Energy Dominates) Hexane->Interaction_H Result_W Solubilized (Hydration Shell) Interaction_W->Result_W Result_D Solubilized (High Conc. Stock) Interaction_D->Result_D Result_H Precipitation (Phase Separation) Interaction_H->Result_H

Figure 1: Mechanistic pathways for solvation. The compound relies on H-bond donation/acceptance to overcome its crystal lattice energy, making non-polar solvents ineffective.[1]

Experimental Protocols for Solubility Determination

Do not rely solely on literature values. Batch-to-batch variation (polymorphs, particle size) necessitates empirical testing.[1][2]

Protocol A: Kinetic Solubility Screening (High Throughput)

Objective: Rapidly estimate solubility for biological assays (e.g., < 2% DMSO tolerance).

  • Preparation: Dispense 10 mg of compound into a glass vial.

  • Titration: Add solvent (e.g., PBS pH 7.4) in aliquots of 100 µL.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if particles persist.[1][2]

  • Observation: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1][2]

  • Validation: If solution remains cloudy at 10 mL (1 mg/mL), filter (0.45 µm) and analyze filtrate by HPLC.

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Objective: Determine the absolute saturation point for formulation stability.

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent (Water, MeOH, or Buffer).[2]

  • Equilibration: Shake at constant temperature (25°C) for 24 to 48 hours .

    • Note: This duration ensures the metastable polymorphs convert to the stable form.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (95:5 to 5:95).[1][2]

    • Detection: UV at 210 nm (Amide absorption).[1][2]

    • Standard Curve: Prepare a 1 mg/mL stock in DMSO, dilute to 0.01–0.5 mg/mL for calibration.

Workflow for Solvent Selection

Use this logic tree to select the appropriate solvent system for your specific application (Synthesis vs. Assay).

SolventSelection Start Start: Define Application Decision1 Biological Assay? Start->Decision1 Decision2 Synthesis/Reaction? Decision1->Decision2 No BioPath Stock Solution Required Decision1->BioPath Yes SynthPath Solubility Required Decision2->SynthPath Yes DMSO 100% DMSO Stock (Dilute into buffer) BioPath->DMSO Standard Water Aqueous Buffer (Check pH stability) BioPath->Water If DMSO sensitive PolarProtic Methanol/Ethanol (Nucleophilic risks?) SynthPath->PolarProtic Reduction/Hydrogenation PolarAprotic DMF/NMP (High Boiling Point) SynthPath->PolarAprotic Coupling/SNAr DCM DCM/CHCl3 (Add 5-10% MeOH) SynthPath->DCM Workup/Extraction

Figure 2: Decision matrix for solvent selection based on experimental constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14022790, 4-hydroxycyclohexane-1-carboxamide. Retrieved February 23, 2026 from [Link].[2]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1][2] (Source for kinetic vs thermodynamic solubility protocols).

Sources

4-Hydroxycyclohexane-1-carboxamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Fsp³-Rich Scaffolds

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional, aliphatic scaffolds is a critical strategy for improving clinical success rates. 4-Hydroxycyclohexane-1-carboxamide serves as a pivotal building block in this domain. Unlike its aromatic analogue (4-hydroxybenzamide), this saturated cyclohexane scaffold offers increased fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced promiscuity in drug candidates.

This guide provides a comprehensive technical analysis of 4-Hydroxycyclohexane-1-carboxamide, distinguishing its stereoisomers and detailing its application in the synthesis of bioactive molecules, such as Rad51 inhibitors.

Chemical Identity & Stereochemistry

The compound exists as two distinct geometric isomers: cis and trans. Differentiating these is vital for biological activity, as the spatial orientation of the hydroxyl and amide groups dictates receptor binding affinity.

Identifier Matrix
Identifier TypeGeneric / Unspecifiedtrans-Isomer (Thermodynamic)cis-Isomer (Kinetic)
CAS Number 1221724-30-6 116941-10-7 19556-97-9
IUPAC Name 4-Hydroxycyclohexane-1-carboxamide(1r,4r)-4-hydroxycyclohexane-1-carboxamide(1s,4s)-4-hydroxycyclohexane-1-carboxamide
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol 143.18 g/mol
SMILES NC(=O)C1CCC(O)CC1NC(=O)[C@H]1CCCC1NC(=O)[C@H]1CCCC1
Stereochemical Relationships

The trans-isomer is generally more thermodynamically stable due to both substituents occupying equatorial positions in the chair conformation. The cis-isomer typically places one substituent in an axial position, creating 1,3-diaxial strain.

Stereochemistry cluster_props Conformational Stability Generic 4-Hydroxycyclohexane- 1-carboxamide (Mixture) Trans trans-Isomer (Diequatorial) CAS: 116941-10-7 Generic->Trans Recrystallization (Thermodynamic Control) Cis cis-Isomer (Axial/Equatorial) CAS: 19556-97-9 Generic->Cis Kinetic Separation Lower Energy\n(More Stable) Lower Energy (More Stable) Trans->Lower Energy\n(More Stable) Higher Energy\n(Steric Strain) Higher Energy (Steric Strain) Cis->Higher Energy\n(Steric Strain)

Figure 1: Stereochemical divergence and stability profiles of the 4-hydroxycyclohexane-1-carboxamide isomers.

Physicochemical Properties

Understanding the physical state of the precursor acid is often used as a purity proxy for the amide derivative.

PropertyValue / DescriptionNote
Physical State Solid (Powder to Crystal)Hygroscopic tendencies observed in impure samples.
Melting Point (Acid) 148–152 °CFor the trans-acid precursor (CAS 3685-26-5).
Solubility High in MeOH, DMSO, WaterPolar functional groups facilitate aqueous solubility.
LogP (Calc) -0.3Indicates high hydrophilicity; suitable for lowering logD in lead optimization.
H-Bond Donors 2Amide -NH₂ and Hydroxyl -OH.

Synthesis & Production Protocols

The synthesis typically proceeds via the hydrogenation of 4-hydroxybenzoic acid, followed by amidation. The stereoselectivity is determined during the hydrogenation step.

Synthetic Pathway (Graphviz)

Synthesis Start 4-Hydroxybenzoic Acid (Aromatic Precursor) Step1 Catalytic Hydrogenation (Rh/C or Ru/C, H2, Heat) Start->Step1 Intermediate 4-Hydroxycyclohexanecarboxylic Acid (cis/trans mixture) Step1->Intermediate Step2 Isomer Separation (Crystallization) Intermediate->Step2 PureAcid trans-4-Hydroxycyclohexanecarboxylic Acid Step2->PureAcid Step3 Amidation (SOCl2 then NH3 or CDI/NH4Cl) PureAcid->Step3 Final trans-4-Hydroxycyclohexane-1-carboxamide CAS: 116941-10-7 Step3->Final

Figure 2: Synthetic route from aromatic precursor to the target trans-amide.

Detailed Methodology (Trans-Isomer Focus)

Step 1: Hydrogenation

  • Reagents: 4-Hydroxybenzoic acid, 5% Rh/C or Ru/C catalyst, Water/Ethanol solvent.

  • Conditions: High pressure (50–100 bar H₂) and temperature (80–100 °C) are required to reduce the aromatic ring.

  • Outcome: Yields a mixture of cis and trans acids. The cis isomer often predominates under kinetic control.

Step 2: Isomerization & Isolation

  • Isomerization: The crude mixture is heated with a base (e.g., KOH) to equilibrate to the thermodynamically stable trans-isomer.

  • Crystallization: The trans-acid is less soluble in non-polar solvents and can be recrystallized from ethyl acetate/hexane.

Step 3: Amidation

  • Activation: Dissolve trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in DCM or THF. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole.

  • Amination: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Triethylamine (Et₃N, 3.0 eq). Stir overnight at room temperature.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether to obtain trans-4-hydroxycyclohexane-1-carboxamide as a white solid.

Applications in Drug Discovery

This scaffold is not merely an intermediate; it is a strategic structural element used to modulate physicochemical properties.[1]

Case Study: Rad51 Inhibitors

In the development of DNA repair inhibitors targeting the Rad51 protein (crucial for homologous recombination in cancer cells), the trans-4-hydroxycyclohexanecarboxamide moiety is used as a polar head group.

  • Mechanism: The hydroxyl group acts as a hydrogen bond donor/acceptor within the binding pocket, while the cyclohexane ring provides a rigid spacer that positions the amide for interaction with the protein backbone.

  • Reference: Patent WO2019051465A1 describes the use of this specific CAS (116941-10-7) as a starting material to synthesize complex Rad51 inhibitors.

Bioisosterism

The 4-hydroxycyclohexyl group is often used as a bioisostere for:

  • 4-Hydroxyphenyl: Reduces metabolic liability (no quinone methide formation) and improves solubility.

  • Piperidine/Piperazine: Provides a neutral alternative to basic amines, reducing hERG channel liability.

Safety & Handling

While generally considered low toxicity compared to aromatic amines, standard laboratory safety protocols must be enforced.

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The trans-isomer is stable, but the cis-isomer may be more prone to lactonization if the amide hydrolyzes under acidic conditions.

References

  • PubChem. (2025).[2][3] 4-Hydroxycyclohexane-1-carboxamide (Compound).[4][2][3] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for 4-hydroxycyclohexane-1-carboxamide. [Link]

  • Google Patents. (2019). WO2019051465A1 - Rad51 inhibitors.
  • MolPort. (2025). Chemical Data Sheet: CAS 116941-10-7. [Link]

Sources

Conformational Analysis of Cyclohexane Carboxamide Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexane carboxamides represent a "privileged scaffold" in modern drug discovery, serving as rigid vectors for pharmacophore display in GPCR ligands, ion channel blockers, and enzyme inhibitors. However, their utility is governed by a delicate balance between steric repulsion (A-values) and electronic stabilization (intramolecular hydrogen bonding).

This guide provides a rigorous framework for analyzing these systems, moving beyond basic chair-boat paradigms to address the specific rotameric and electronic challenges introduced by the carboxamide moiety.

Part 1: Theoretical Framework & Thermodynamics

The Steric Baseline: A-Values

The conformational preference of a monosubstituted cyclohexane is dictated by the A-value (


 for the axial 

equatorial equilibrium).[1][2][3] While the methyl group is the standard reference (1.74 kcal/mol), the carboxamide group (

) presents a dynamic steric profile due to the partial double-bond character of the C-N bond.
SubstituentA-Value (kcal/mol)Structural Context

1.74Standard aliphatic reference.

1.41Planar, similar to carboxamide.

1.10 - 1.20Rotational freedom reduces effective bulk.

1.50 - 1.70 Planar; steric bulk depends on N-H orientation.

1.80 - 2.40Highly dependent on R-group size and rotamer (cis/trans).

Key Insight: Unlike simple alkyl groups, the carboxamide A-value is variable. It is influenced by the rotational isomerism of the amide bond. The trans amide rotamer (oxygen anti to the ring C-H) is generally preferred to minimize steric clash with the axial protons at C3 and C5.

The Electronic Override: Intramolecular Hydrogen Bonding (IMHB)

In drug design, "masking" polar groups via IMHB is a proven strategy to improve membrane permeability (e.g., Blood-Brain Barrier penetration). In cyclohexane carboxamides, specific substitution patterns can override steric preferences to lock the ring in an otherwise unfavorable conformation.

  • 1,3-cis systems: A polar group at C3 (e.g.,

    
    , 
    
    
    
    ) can accept a hydrogen bond from the C1-carboxamide. This interaction often stabilizes the diaxial conformation, despite the steric penalty, creating a "molecular chameleons" effect where the molecule is polar in water (open) but lipophilic in membranes (closed).

Part 2: Computational Modeling Workflow

To predict the bioactive conformation before synthesis, a multi-stage computational protocol is required. Standard force fields (MMFF94) often fail to accurately capture the subtle electronic effects of the amide group.

Protocol: High-Fidelity Conformational Search
  • Exhaustive Sampling: Use a stochastic search (Monte Carlo or Low-mode MD) to generate initial conformers.

    • Critical Step: Explicitly vary the amide bond torsion (

      
      ) to capture both cis and trans amide rotamers.
      
  • DFT Optimization: Re-optimize all unique conformers within 5 kcal/mol of the global minimum.

    • Recommended Level: B3LYP-D3(BJ)/6-311+G(d,p). The "D3" dispersion correction is mandatory to account for attractive London dispersion forces between the cyclohexane ring and large N-substituents.

  • Solvation Models: Perform single-point energy calculations using implicit solvation models (SMD or CPCM) matching your assay buffer (water) and a non-polar solvent (chloroform) to estimate membrane permeability.

CompWorkflow Start Input Structure (2D) Search Conformational Search (MMFF94 / OPLS3) Include Amide Rotamers Start->Search Filter Filter Redundant & High Energy (>5 kcal/mol) Search->Filter DFT DFT Optimization B3LYP-D3(BJ)/6-311+G(d,p) Gas Phase Filter->DFT  Top Conformers Solvation Single Point Energy (SMD: Water vs. CHCl3) DFT->Solvation Boltzmann Boltzmann Weighting Calculate Population % Solvation->Boltzmann

Figure 1: Computational workflow for predicting solution-state populations of cyclohexane carboxamides.

Part 3: Experimental Validation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the computational models. The methine proton alpha to the carboxamide group (


) serves as the diagnostic probe.
The Coupling Constant Analysis

The splitting pattern of


 reveals the ring conformation based on the Karplus equation.
  • Scenario A: Equatorial Carboxamide (Axial Proton)

    • The

      
       is axial.[2][4] It has two trans-diaxial relationships with the axial protons at C2 and C6.
      
    • Signal: Triplet of triplets (

      
      ) or wide multiplet.
      
    • Coupling: Large

      
      .
      
    • Width at Half-Height (

      
      ): 
      
      
      
      .
  • Scenario B: Axial Carboxamide (Equatorial Proton)

    • The

      
       is equatorial.[1][2][4][5] It has only gauche interactions with C2/C6 protons.
      
    • Signal: Quintet or narrow multiplet.

    • Coupling: Small

      
       and 
      
      
      
      .
    • Width at Half-Height (

      
      ): 
      
      
      
      .
Variable Temperature (VT) NMR

If the room temperature spectrum shows "averaged" couplings (e.g.,


), the molecule is likely flipping rapidly between chair forms.
  • Protocol: Cool the sample to

    
     (in 
    
    
    
    or
    
    
    ).
  • Observation: The averaged signal will decoalesce into two distinct sets of signals representing the frozen axial and equatorial conformers. Integration of these signals yields the equilibrium constant (

    
    ) directly.
    

NMRLogic Input Identify H-alpha Signal Measure Measure Width (W1/2) & J-Couplings Input->Measure Decision J-Value Analysis Measure->Decision Equatorial Carboxamide is EQUATORIAL (Stable) Decision->Equatorial J > 10 Hz W > 20 Hz Axial Carboxamide is AXIAL (Steric Strain) Decision->Axial J < 5 Hz W < 10 Hz Averaging Rapid Ring Flip (Perform VT-NMR) Decision->Averaging J ≈ 6-8 Hz

Figure 2: Decision tree for assigning stereochemistry using proton NMR coupling constants.

Part 4: Case Study – Masking Polarity for CNS Delivery

Context: A major challenge in developing IP6K1 inhibitors for CNS indications is the polarity of the carboxamide group, which limits Blood-Brain Barrier (BBB) permeability.[6]

Strategy: Researchers utilized a 1,3-cis cyclohexane scaffold. By placing a Fluorine atom or a Pyridine ring at the C3 position, they engineered an Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the C3 acceptor.

Outcome:

  • Open Conformer (Water): The IMHB breaks, allowing solvation.

  • Closed Conformer (Lipid): The IMHB forms, effectively "hiding" the H-bond donor.

  • Result: This modification increased the brain/plasma ratio by 173-fold compared to the open-chain analog [5].

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Smith, G., & Wermuth, U. D. (2012).[7] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives. Acta Crystallographica Section C, 68(9), o327-o331.[7] Link

  • Gomes, T. C., et al. (2011). Charge-assisted intramolecular hydrogen bonds in disubstituted cyclohexane derivatives. Journal of Physical Chemistry A, 115(52). Link

  • Caron, G., et al. (2011). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. MedChemComm, 2, 795-804. Link

  • Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.[6] Rowan Science. Link

  • Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.[8][9] World Journal of Chemical Education, 4(6). Link

Sources

Hydrogen Bonding Potential of 4-Hydroxycyclohexane-1-carboxamide: A Supramolecular & Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the hydrogen bonding landscape of 4-Hydroxycyclohexane-1-carboxamide (4-HCCA) . As a bifunctional cyclohexane derivative, 4-HCCA serves as a critical model for understanding the competition between amide-amide homosynthons and hydroxyl-amide heterosynthons in crystal engineering and drug design.

For researchers in pre-formulation and medicinal chemistry, the primary significance of 4-HCCA lies in its isomeric dependence. The trans-isomer, typically adopting a rigid diequatorial conformation, favors robust 3D intermolecular networks, enhancing crystallinity and melting point. Conversely, the cis-isomer introduces conformational flexibility and potential intramolecular motifs that modulate solubility and membrane permeability.

Structural Analysis & Isomerism

The hydrogen bonding potential of 4-HCCA is dictated by the stereochemical relationship between the carboxamide (-CONH


) at position 1 and the hydroxyl (-OH) at position 4.
Conformational Landscape

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.

  • Trans-4-HCCA: The thermodynamically stable conformer places both substituents in equatorial positions (

    
    ). This linear topology maximizes the separation between the donor/acceptor groups, strictly enforcing intermolecular hydrogen bonding.
    
  • Cis-4-HCCA: This isomer exists as an equilibrium between two chair forms:

    • Conformer A: Axial Amide / Equatorial Hydroxyl (

      
      )
      
    • Conformer B: Equatorial Amide / Axial Hydroxyl (

      
      )
      

    While the diequatorial trans-isomer is rigid, the cis-isomer's ability to access axial positions introduces a "kink" in the molecular vector, disrupting planar packing and lowering lattice energy relative to the trans form.

Electronic Surface Potential (ESP)
  • H-Bond Donors (3 Protons):

    • Amide

      
       (2 protons): Strong donors, typically 
      
      
      
      -hole driven.
    • Hydroxyl

      
       (1 proton): Moderate donor, highly directional.
      
  • H-Bond Acceptors (2 Lone Pair Regions):

    • Amide Carbonyl (

      
      ): Strongest acceptor (highest negative electrostatic potential).
      
    • Hydroxyl Oxygen (

      
      ): Weak acceptor, often acting as a bridge in cooperative networks.
      

Hydrogen Bonding Architecture

The supramolecular assembly of 4-HCCA is governed by the hierarchy of synthons. The amide group dominates the primary organization, while the hydroxyl group acts as a cross-linking agent.

Primary Motif: The Amide Homosynthon

In the absence of strong competing acids, primary amides form the classic


 dimer .
  • Mechanism: Two amide units pair in a centrosymmetric fashion.

  • Interaction:

    
    
    
  • Geometry: Planar, 8-membered ring.

  • Energy:

    
     (dimer strength).
    
Secondary Motif: Hydroxyl-Mediated Networking

The 4-hydroxyl group prevents the formation of isolated dimer ribbons (common in simple fatty amides) by cross-linking the ribbons into 2D sheets or 3D architectures.

  • Donor Role:

    
     (Competing with amide NH)
    
  • Acceptor Role:

    
     (Amide proton donating to hydroxyl oxygen)
    
Topological Visualization

The following diagram illustrates the competitive pathways for hydrogen bond formation in the trans-isomer context.

HBondingNetwork Molecule 4-HCCA Monomer AmideDimer Amide-Amide Dimer (R2,2(8) Homosynthon) Molecule->AmideDimer Primary Driver (ΔG ~ -14 kcal/mol) OH_Crosslink Hydroxyl Cross-Link (Secondary Interaction) Molecule->OH_Crosslink Cooperative Effect Solvation Solvation Shell (Water/MeOH) Molecule->Solvation Dissolution Competition CrystalLattice 3D Crystal Lattice (High Mp, Low Sol) AmideDimer->CrystalLattice Stacking OH_Crosslink->CrystalLattice Inter-layer Bonding Solvation->AmideDimer Disrupts

Figure 1: Network topology of 4-HCCA hydrogen bonding. The primary amide dimer stabilizes the core, while the hydroxyl group enables 3D lattice expansion or solvent interaction.

Experimental Characterization Protocols

To validate the H-bond network, the following self-validating protocols are recommended.

Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine exact bond lengths and angles to classify H-bond strength.

  • Crystallization: Dissolve 50 mg 4-HCCA in Methanol/Water (9:1). Allow slow evaporation at 4°C to favor thermodynamic polymorphs.

  • Data Collection: Collect at 100 K to minimize thermal ellipsoid vibration on protons.

  • Validation Metric:

    • Identify the

      
       distance.
      
    • Strong H-Bond:

      
      
      
    • Moderate H-Bond:

      
      
      
    • Look for the C(4) motif (infinite chain) vs R(8) (dimer).

FTIR Spectroscopy (Solid State vs. Solution)

Objective: Differentiate intermolecular H-bonding from free groups.

Functional GroupVibration ModeFree (Dilute

)
H-Bonded (Solid KBr)Shift (

)
Amide A



Red Shift (

)
Amide I



Red Shift (

)
Hydroxyl



Broad, Red Shift

Protocol:

  • Prepare a 1 mM solution in dry chloroform (reference for "free" state).

  • Prepare a KBr pellet (1% w/w) of the solid analyte.

  • Causality: A shift in Amide I to lower wavenumbers confirms

    
     is accepting a hydrogen bond. A broadening of the OH peak confirms participation in a cooperative network.
    

Pharmaceutical Implications

The H-bonding profile directly influences the "developability" of 4-HCCA derivatives.

Solubility & Permeability
  • Trans-Isomer: The high lattice energy derived from the efficient packing of the diequatorial conformer typically results in lower aqueous solubility . The extensive 3D H-bond network requires significant energy to break during dissolution.

  • Cis-Isomer: The axial/equatorial mismatch disrupts the lattice, lowering the melting point and generally increasing solubility .

  • Permeability (LogP): The exposed polar surface area (PSA) is high due to 3 donor protons. Intramolecular H-bonding (if induced in the cis form) can "hide" these protons, potentially increasing membrane permeability (the "chameleon effect").

Co-Crystal Engineering

4-HCCA is an excellent co-former candidate.

  • Acid Co-formers: The amide group can form a heterosynthon with carboxylic acids (

    
     Acid-Amide).
    
  • Phenolic Co-formers: The 4-OH group allows for interaction with phenolic drugs (e.g., paracetamol), potentially improving their mechanical properties.

References

  • Steiner, T. (2002).[1] The Hydrogen Bond in the Solid State.[1] Angewandte Chemie International Edition. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English. Link

  • Görbitz, C. H., & Hersleth, H. P. (2000). Structure of cis-4-aminocyclohexanecarboxylic acid hemihydrate. Acta Crystallographica Section C. Link

  • PubChem. (2025).[2][3] 4-Hydroxycyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Link

  • Moynihan, H. A., et al. (2013). Hydrogen bonding in crystal forms of primary amide functionalized glucose. Carbohydrate Research. Link

Sources

A Comprehensive Technical Guide to the Melting Point Range of Pure 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of a Seemingly Simple Metric

To the uninitiated, the melting point of a compound might appear as a mere physical constant, a number to be recorded and archived. However, for those of us in the trenches of drug development and chemical research, this single value and its characteristic range serve as a critical gatekeeper for purity, identity, and crystalline form. For a molecule such as 4-Hydroxycyclohexane-1-carboxamide, a versatile building block in medicinal chemistry, a thorough understanding of its melting point characteristics is not just academic—it is a foundational pillar of quality control and a predictor of downstream performance.

This guide eschews a rigid, templated approach. Instead, it is structured to walk the reader through the scientific rationale and practical considerations essential for accurately determining and interpreting the melting point range of pure 4-Hydroxycyclohexane-1-carboxamide. We will delve into the nuances of stereochemistry, the profound impact of impurities, and the establishment of a robust, self-validating protocol for its determination.

The Stereochemical Dichotomy of 4-Hydroxycyclohexane-1-carboxamide: A Tale of Two Isomers

A critical, and often overlooked, aspect of 4-Hydroxycyclohexane-1-carboxamide is its stereochemistry. The cyclohexane ring is not planar, and the relative orientations of the hydroxyl and carboxamide groups give rise to two distinct diastereomers: cis and trans.

  • cis-4-Hydroxycyclohexane-1-carboxamide: Both the hydroxyl and carboxamide groups are on the same face of the cyclohexane ring.

  • trans-4-Hydroxycyclohexane-1-carboxamide: The hydroxyl and carboxamide groups are on opposite faces of the ring.

This seemingly subtle difference in three-dimensional arrangement has a profound impact on the crystal lattice packing and intermolecular forces, and consequently, the melting point. While experimental melting point data for the individual amide isomers is not prominently available in the literature, we can draw a strong inference from their carboxylic acid precursors. The synthesis of the amide typically proceeds from the corresponding carboxylic acid, preserving the stereochemistry.

CompoundIsomerReported Melting Point (°C)
4-Hydroxycyclohexanecarboxylic Acidcis148.0 - 152.0[1]
4-Hydroxycyclohexanecarboxylic Acidtrans145[2]

Table 1: Reported Melting Points of Precursor Carboxylic Acid Isomers

The distinct melting points of the cis and trans carboxylic acids strongly suggest that the corresponding cis and trans amides will also possess unique and different melting point ranges. Therefore, any discussion of the melting point of "4-Hydroxycyclohexane-1-carboxamide" must be framed within the context of its isomeric form. A sample of this compound is likely a mixture of these two isomers unless the synthesis was stereospecific.

The Imperative of Purity: How Impurities Skew the Melting Point Narrative

A pure crystalline substance has a sharp, well-defined melting point.[3][4] However, the presence of even minute quantities of impurities can significantly alter this characteristic, typically causing a depression of the melting point and a broadening of the melting range.[5][6][7] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Impurities disrupt the regular crystalline lattice of the pure compound, weakening the intermolecular forces that hold the solid together.[5][8] Consequently, less thermal energy is required to break these forces and transition the substance from a solid to a liquid state.

For drug development professionals, understanding the impurity profile is a regulatory and safety imperative.[3] Impurities can arise from various stages, including the synthesis of the active pharmaceutical ingredient (API), degradation during storage, or the presence of residual solvents.

The workflow for investigating an out-of-specification melting point for a batch of 4-Hydroxycyclohexane-1-carboxamide is depicted below.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Action A Melting Point Determination B Out-of-Specification Result (Depressed and Broad Range) A->B C Hypothesize Impurity Presence B->C D Chromatographic Analysis (e.g., HPLC, GC-MS) C->D E Spectroscopic Identification (e.g., MS, NMR) D->E F Identify Impurity Source E->F G Optimize Synthesis/ Purification Protocol F->G H Re-synthesis and Re-analysis G->H H->A Verification

Figure 1: Workflow for Investigating Out-of-Specification Melting Point Results.

A Self-Validating Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data, a rigorously defined and self-validating protocol is essential. The capillary method is a widely accepted and pharmacopeia-endorsed technique.[3]

Instrumentation and Calibration

Modern digital melting point apparatuses offer precise temperature control and automated detection. However, their accuracy is contingent upon regular calibration with certified reference standards. These standards are highly pure compounds with precisely known melting points. The calibration process should bracket the expected melting point of the sample under investigation.

Sample Preparation: The Foundation of Accuracy

Proper sample preparation is paramount for obtaining an accurate melting point.

  • Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. Drying under vacuum over a desiccant is a common practice.

  • Pulverization: The sample should be a fine, homogenous powder. This ensures efficient and uniform heat transfer within the capillary tube.

  • Packing the Capillary: The powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube on a hard surface.

The Measurement Protocol

A two-stage heating process is recommended for both efficiency and accuracy.

  • Rapid Preliminary Scan: A rapid heating rate (e.g., 10-20 °C/minute) is used to quickly determine an approximate melting range.

  • Slow, Accurate Determination: A fresh sample is heated rapidly to a temperature approximately 10-15 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating block.

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. For a pure compound, this range should be narrow (typically ≤ 1 °C).

The following diagram illustrates the key steps in this protocol.

G A Instrument Calibration with Certified Standards B Sample Preparation: Drying and Pulverization A->B Pre-requisite C Capillary Packing (2-3 mm height) B->C D Rapid Preliminary Scan to Estimate Melting Point C->D E Slow Heating (1-2 °C/min) for Accurate Determination D->E F Record Onset and Completion of Melting E->F

Figure 2: Protocol for Accurate Melting Point Determination.

Interpreting the Data: Beyond the Numbers

The melting point range of a newly synthesized batch of 4-Hydroxycyclohexane-1-carboxamide should be interpreted with the following considerations:

  • Comparison to a Reference Standard: The most reliable method for identification is a mixed melting point determination. If an authentic, pure sample of the desired isomer is available, a 1:1 mixture with the experimental sample is prepared. If there is no depression in the melting point of the mixture, the two samples are likely identical.

  • The Width of the Range: A broad melting range is a strong indicator of the presence of impurities.

  • The Isomeric Ratio: If the synthesis is not stereospecific, the resulting product will be a mixture of cis and trans isomers. This will likely result in a broad melting range, as one isomer acts as an impurity to the other. Chromatographic methods (e.g., HPLC or GC) are necessary to determine the isomeric ratio.

Conclusion: A Commitment to Scientific Integrity

The determination of the melting point range of pure 4-Hydroxycyclohexane-1-carboxamide is far more than a routine measurement. It is a nuanced analytical procedure that, when executed with scientific rigor, provides invaluable insights into the identity, purity, and isomeric composition of the compound. By understanding the underlying principles of stereochemistry and the effects of impurities, and by adhering to a robust, self-validating protocol, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity. This commitment to accuracy and causality is the bedrock of sound scientific practice and the assurance of quality in the pharmaceutical industry.

References

  • Campbell, N. R., & Hunt, J. H. (1950). 4-Hydroxycyclohexane-1-carboxylic Acid. Journal of the Chemical Society (Resumed), 1379-1382.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

  • Lambda Photometrics Ltd. Melting Point Determination. [Online] Available at: [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Online] Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Online] Available at: [Link]

  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Online] Available at: [Link]

  • Ramesh Chaughule. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
  • PubChem. trans 4-Hydroxycyclohexanecarboxylic acid methylamide. [Online] Available at: [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Tang, H., & Xu, S. (1999). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 16(2), 85-87.
  • Chemsrc. trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid | 76657-91-5. [Online] Available at: [Link]

  • J-GLOBAL. trans-4-Hydroxycyclohexanecarboxylate | Chemical Substance Information. [Online] Available at: [Link]

  • PubChem. 4-Hydroxycyclohexanecarboxaldehyde. [Online] Available at: [Link]

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide. [Online] Available at: [Link]

  • SSERC. Melting point determination. [Online] Available at: [Link]

  • Quora. Do impurities always increase the melting point of the solid organic compound?. [Online] Available at: [Link]

  • YouTube. Criteria of Purity; Effect of Impurities on Melting Points. [Online] Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

  • Oreate AI Blog. The Impact of Impurities on Melting Points: A Closer Look. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Effect of impurities on melting and boiling points. [Online] Available at: [Link]

  • RSC Publishing. 4-Hydroxycyclohexane-1-carboxylic Acid. [Online] Available at: [Link]

  • In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC. National Center for Biotechnology Information. [Online] Available at: [Link]

Sources

The Metabolic Fate of 4-Hydroxycyclohexane-1-carboxamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and methodological framework for understanding the metabolic fate of 4-Hydroxycyclohexane-1-carboxamide. In the absence of direct metabolism studies on this specific molecule, this guide synthesizes information from structurally related compounds, established metabolic pathways, and state-of-the-art analytical techniques to predict its primary metabolites and detail the experimental workflows required for their identification and characterization. The core focus is on two key predicted metabolic transformations: amide hydrolysis and oxidation of the cyclohexane ring. This document is intended to serve as a foundational resource for researchers embarking on the metabolic profiling of 4-Hydroxycyclohexane-1-carboxamide and similar chemical entities, providing both a theoretical framework and practical experimental guidance.

Introduction: Unraveling the Biotransformation of a Cyclic Amide

4-Hydroxycyclohexane-1-carboxamide is a molecule of interest in medicinal chemistry, possessing a cyclohexane core, a hydroxyl group, and a primary amide.[1] Understanding the metabolic stability and biotransformation pathways of such compounds is a cornerstone of drug discovery and development. Metabolism dictates the pharmacokinetic profile, potential for drug-drug interactions, and the formation of potentially active or toxic metabolites.[2]

Predicted Metabolic Pathways and Key Metabolites

The biotransformation of a xenobiotic is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6] For 4-Hydroxycyclohexane-1-carboxamide, the primary predicted metabolic pathways are amide hydrolysis (a Phase I reaction) and further oxidation of the cyclohexane ring (also a Phase I reaction).

Pathway 1: Amide Hydrolysis

The most probable metabolic transformation of 4-Hydroxycyclohexane-1-carboxamide is the hydrolysis of the amide bond to yield 4-hydroxycyclohexane-1-carboxylic acid and ammonia. This reaction is catalyzed by a class of enzymes known as amidases or carboxylesterases, which are abundant in the liver and other tissues.[7]

Predicted Metabolite 1: 4-Hydroxycyclohexane-1-carboxylic acid

  • Rationale: The presence of a primary amide makes it a likely substrate for hydrolytic enzymes. The aforementioned commercial source specifically points to rapid hydrolysis in human systems.[5] The resulting carboxylic acid is significantly more polar than the parent amide, facilitating its excretion.

Pathway 2: Oxidation of the Cyclohexane Ring

The cyclohexane ring, even with an existing hydroxyl group, can be a target for further oxidation by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] This could lead to the formation of diol or keto metabolites.

Predicted Metabolite 2: Cyclohexane-1-carboxamide-1,4-diol

  • Rationale: Hydroxylation is a common metabolic pathway for cyclic alkanes. The existing hydroxyl group can influence the regioselectivity of the second hydroxylation.

Predicted Metabolite 3: 4-Oxocyclohexane-1-carboxamide

  • Rationale: The secondary alcohol at the 4-position can be oxidized to a ketone by alcohol dehydrogenases or certain CYP isozymes.

The following diagram illustrates the predicted primary metabolic pathways of 4-Hydroxycyclohexane-1-carboxamide.

Metabolic Pathway of 4-Hydroxycyclohexane-1-carboxamide parent 4-Hydroxycyclohexane-1-carboxamide metabolite1 4-Hydroxycyclohexane-1-carboxylic acid parent->metabolite1 Amide Hydrolysis (Carboxylesterases) metabolite2 Cyclohexane-1-carboxamide-1,4-diol parent->metabolite2 Oxidation (CYP450) metabolite3 4-Oxocyclohexane-1-carboxamide parent->metabolite3 Oxidation (Dehydrogenases/CYP450)

Caption: Predicted primary metabolic pathways of 4-Hydroxycyclohexane-1-carboxamide.

Experimental Workflow for Metabolite Identification and Characterization

A systematic in vitro approach is essential to confirm the predicted metabolic pathways and identify the metabolites of 4-Hydroxycyclohexane-1-carboxamide. The following workflow outlines the key experimental stages.

In Vitro Incubation with Liver Subcellular Fractions

The initial step involves incubating the parent compound with liver subcellular fractions, which contain a high concentration of drug-metabolizing enzymes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP enzymes. They are ideal for studying Phase I oxidative metabolism.[9]

  • Hepatocytes: These are whole liver cells and contain a broader range of enzymes, including those involved in both Phase I and Phase II metabolism, as well as transport proteins.[10]

Protocol: In Vitro Incubation with Rat Liver Microsomes [9]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

    • 4-Hydroxycyclohexane-1-carboxamide (final concentration of 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (to support CYP activity).

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Analytical Methodology for Metabolite Detection and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone analytical technique for metabolite identification due to its high sensitivity and ability to provide structural information.[11]

Workflow: LC-MS Analysis

  • Chromatographic Separation: The supernatant from the in vitro incubation is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is employed to determine the accurate mass of the parent compound and any potential metabolites.

  • Metabolite Identification:

    • Full Scan Analysis: A full scan MS analysis will reveal the presence of ions with m/z values corresponding to the predicted metabolites (e.g., an increase of 16 Da for hydroxylation, or the loss of NH2 and addition of OH for hydrolysis).

    • Tandem MS (MS/MS): Fragmentation of the parent ion and metabolite ions provides structural information. The fragmentation pattern of a suspected metabolite is compared to that of the parent compound to pinpoint the site of metabolic modification.

The following diagram illustrates the experimental workflow for metabolite identification.

Metabolite Identification Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Detection cluster_identification Metabolite Characterization microsomes Liver Microsomes/ Hepatocytes incubation Incubation at 37°C microsomes->incubation parent_compound 4-Hydroxycyclohexane-1-carboxamide parent_compound->incubation cofactors Cofactors (e.g., NADPH) cofactors->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Accurate Mass & Fragmentation) lcms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation pathway_mapping Metabolic Pathway Mapping structure_elucidation->pathway_mapping

Caption: Experimental workflow for the identification of metabolites.

Quantitative Analysis and Data Interpretation

Once metabolites are identified, it is crucial to quantify their formation to understand the kinetics of the metabolic reactions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from an in vitro metabolism study.

Parameter4-Hydroxycyclohexane-1-carboxamide (Parent)4-Hydroxycyclohexane-1-carboxylic acidCyclohexane-1-carboxamide-1,4-diol4-Oxocyclohexane-1-carboxamide
Retention Time (min) tR (Parent)tR (Metabolite 1)tR (Metabolite 2)tR (Metabolite 3)
[M+H]+ (m/z) 144.0968145.0808160.0917142.0811
Key MS/MS Fragments List fragmentsList fragmentsList fragmentsList fragments
Formation Rate (pmol/min/mg protein) -Calculated RateCalculated RateCalculated Rate
Percentage of Total Metabolites (%) -Calculated %Calculated %Calculated %
Enzyme Kinetics

To determine the efficiency of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) should be determined by incubating the compound at various concentrations and measuring the initial rates of metabolite formation.

Conclusion and Future Directions

This technical guide provides a predictive framework and detailed experimental strategy for elucidating the metabolic fate of 4-Hydroxycyclohexane-1-carboxamide. The primary predicted metabolic pathways are amide hydrolysis and oxidation of the cyclohexane ring. The outlined in vitro experimental workflow, utilizing liver subcellular fractions and advanced LC-MS techniques, provides a robust methodology for the identification, characterization, and quantification of its metabolites.

Future work should focus on executing these experimental plans to definitively identify the metabolites of 4-Hydroxycyclohexane-1-carboxamide. Furthermore, reaction phenotyping studies using a panel of recombinant human CYP enzymes and carboxylesterases will be crucial for identifying the specific enzymes responsible for its metabolism. This knowledge is vital for predicting potential drug-drug interactions and understanding inter-individual variability in its clearance. The insights gained from such studies will be invaluable for the continued development of 4-Hydroxycyclohexane-1-carboxamide and other structurally related compounds.

References

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Tangallapally, R. P., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 18(16), 4646-4650.
  • Tucker, G. T. (1981). A review of the metabolism of amide local anaesthetic agents. British Journal of Anaesthesia, 53(S1), 3S-17S.
  • Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

  • Gröbe, G., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. AMB Express, 10(1), 127.
  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 428.
  • EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. [Link]

  • Sauer, J. M., et al. (1997). Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse. Drug Metabolism and Disposition, 25(3), 371-378.
  • ResearchGate. (2023). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. [Link]

  • PubChem. Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs. [Link]

  • Siems, W., et al. (2000). Metabolism of 4-hydroxynonenal, a cytotoxic product of lipid peroxidation, in rat precision-cut liver slices. Biochemical Pharmacology, 59(7), 851-859.
  • OAE Publishing Inc. (2023). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. [Link]

  • BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. [Link]

  • Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. [Link]

  • Hypha Discovery. (2023). Major biotransformation routes of aficamten. [Link]

  • Selma-Barneto, C., et al. (2021). Contribution of Biotransformations Carried Out by the Microbiota, Drug-Metabolizing Enzymes, and Transport Proteins to the Biological Activities of Phytochemicals Found in the Diet. The Journal of Nutrition, 151(10), 2821-2835.
  • Stankova, B., et al. (2026). Structural Impact of 4‐Hydroxynonenal Modification on Human Cytochrome CYP4F11. ChemMedChem, e202500701.
  • PMC. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

Sources

Methodological & Application

Synthetic routes for 4-Hydroxycyclohexane-1-carboxamide from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Hydroxycyclohexane-1-carboxamide from 4-Hydroxybenzoic Acid

Abstract

This comprehensive application note provides detailed synthetic routes for the preparation of 4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-hydroxybenzoic acid. The synthesis is presented as a two-stage process: (1) catalytic hydrogenation of the aromatic ring of 4-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, and (2) subsequent amidation of the carboxylic acid to afford the target carboxamide. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and discusses alternative methodologies. All procedures are grounded in authoritative references to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxycyclohexane-1-carboxamide and its derivatives are important structural motifs in the development of novel pharmaceutical agents and functional materials.[1][2] Their synthesis from simple, cost-effective starting materials is a topic of significant interest. 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) is an ideal precursor, being a naturally occurring compound and a high-volume industrial chemical produced via the Kolbe–Schmitt reaction.[3][4]

This document outlines a robust and scalable two-step synthetic pathway. The primary challenge lies in the selective reduction of the stable aromatic ring, which requires catalytic hydrogenation under specific conditions to avoid reduction of the carboxylic acid group.[5][6] The subsequent conversion of the resulting cyclohexanecarboxylic acid to a primary amide is a more conventional transformation, for which several reliable methods exist. We will present protocols for both a classic, high-yielding acid chloride route and a milder, direct coupling method.

Overall Synthetic Strategy

The transformation from 4-hydroxybenzoic acid to 4-hydroxycyclohexane-1-carboxamide is achieved through two key sequential reactions:

  • Ring Hydrogenation: The aromatic ring of the starting material is saturated via catalytic hydrogenation to form the intermediate, 4-hydroxycyclohexanecarboxylic acid.

  • Amidation: The carboxylic acid functional group of the intermediate is converted into a primary amide to yield the final product.

G cluster_start Starting Material cluster_inter Intermediate cluster_final Final Product A 4-Hydroxybenzoic Acid B 4-Hydroxycyclohexanecarboxylic Acid A->B Step 1: Catalytic Hydrogenation (e.g., Ru/C, H₂) C 4-Hydroxycyclohexane-1-carboxamide B->C Step 2: Amidation (e.g., SOCl₂, NH₃ or Coupling Agent)

Caption: Overall two-step synthetic pathway.

Part I: Catalytic Hydrogenation of 4-Hydroxybenzoic Acid

The dearomatization of benzoic acids is a challenging transformation due to the resonance energy of the benzene ring and potential catalyst poisoning by the carboxyl group.[6][7] High pressure and temperature are often necessary.[8] The choice of catalyst is critical for achieving high conversion and selectivity. While various transition metal catalysts like Rhodium, Ruthenium, Platinum, and Palladium are active, Ruthenium on carbon (Ru/C) has been shown to be particularly effective for the hydrogenation of p-hydroxybenzoic acid.[8][9]

Protocol 1.1: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from established industrial methods for the hydrogenation of p-hydroxybenzoic acid.[9] It employs a high-pressure reactor (autoclave) to achieve the necessary conditions for complete saturation of the aromatic ring.

G start Start charge_reactor Charge Autoclave with 4-Hydroxybenzoic Acid, 5% Ru/C, and Water start->charge_reactor purge_system Seal and Purge Reactor with N₂ then H₂ charge_reactor->purge_system heat_pressurize Heat to 120-140°C Pressurize with H₂ (e.g., 5-10 MPa) purge_system->heat_pressurize react Stir Vigorously for 8-12 hours heat_pressurize->react cool_depressurize Cool to Room Temp Vent Excess H₂ react->cool_depressurize filter_catalyst Filter Mixture to Remove Ru/C Catalyst cool_depressurize->filter_catalyst isolate_product Concentrate Filtrate under Vacuum filter_catalyst->isolate_product end Obtain Crude 4-Hydroxycyclohexanecarboxylic Acid isolate_product->end

Caption: Experimental workflow for hydrogenation.

Materials:

  • 4-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized Water

  • Nitrogen (N₂) and Hydrogen (H₂) gas

  • High-pressure autoclave with magnetic stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Reactor Charging: Into a suitable high-pressure autoclave, add 4-hydroxybenzoic acid (1.0 eq), 5% Ru/C catalyst (typically 3-5 wt% relative to the substrate), and deionized water as the solvent (approx. 3-5 mL per gram of substrate).[9]

  • System Purging: Seal the autoclave securely. Purge the system first with nitrogen gas to remove air, followed by several purges with hydrogen gas. This step is critical for safety and to ensure an inert atmosphere for the reaction.

  • Reaction Conditions: Begin stirring and heat the mixture to 120-140°C. Once the target temperature is reached, pressurize the reactor with hydrogen gas to 5-10 MPa (approx. 725-1450 psi).

  • Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional water or methanol. Filter the mixture through a pad of Celite to completely remove the heterogeneous Ru/C catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxycyclohexanecarboxylic acid as a mixture of cis and trans isomers. The product can be purified further by recrystallization if necessary.[9]

Part II: Amidation of 4-Hydroxycyclohexanecarboxylic Acid

The conversion of a carboxylic acid to a primary amide can be accomplished through several routes. The most common laboratory method involves activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with ammonia.[10][11] An alternative approach uses a coupling agent to facilitate direct amide bond formation in a one-pot reaction, avoiding the use of harsh halogenating agents.[12]

Protocol 2.1: Two-Step Amidation via Acyl Chloride

This robust, high-yielding method proceeds in two distinct steps: (1) formation of 4-hydroxycyclohexanecarbonyl chloride using a halogenating agent like thionyl chloride (SOCl₂), and (2) nucleophilic acyl substitution with aqueous ammonia.

G cluster_step1 Step 2a: Acyl Chloride Formation cluster_step2 Step 2b: Amination start_acid Dissolve Acid in Inert Solvent (e.g., DCM) add_socl2 Add Thionyl Chloride (SOCl₂) and catalytic DMF start_acid->add_socl2 reflux Heat to Reflux for 2-3 hours add_socl2->reflux evaporate Remove Solvent and Excess SOCl₂ in Vacuo reflux->evaporate acyl_chloride Intermediate: 4-Hydroxycyclohexanecarbonyl Chloride evaporate->acyl_chloride dissolve_chloride Dissolve Acyl Chloride in Aprotic Solvent (e.g., THF) acyl_chloride->dissolve_chloride add_ammonia Add Slowly to Cold Aqueous Ammonia (NH₄OH) dissolve_chloride->add_ammonia stir Stir at 0-25°C for 1-2 hours add_ammonia->stir extract Extract Product with an Organic Solvent stir->extract isolate Dry, Concentrate, and Purify (Recrystallization) extract->isolate end_product Final Product: 4-Hydroxycyclohexane-1-carboxamide isolate->end_product

Caption: Workflow for the acyl chloride amidation route.

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Concentrated aqueous ammonia (NH₄OH)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), suspend or dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in an anhydrous inert solvent like DCM. Add a catalytic drop of DMF. Slowly add thionyl chloride (1.2-1.5 eq) to the mixture. Heat the reaction to reflux for 2-3 hours until gas evolution ceases.

  • Isolation of Acyl Chloride: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-hydroxycyclohexanecarbonyl chloride is often used directly in the next step without further purification.

  • Amination: Dissolve the crude acyl chloride in an aprotic solvent like THF. In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Reaction: Slowly add the acyl chloride solution to the cold, stirred ammonia solution. A white precipitate of the amide will form. The formation of HCl as a byproduct is neutralized by the excess ammonia.[13][14]

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-hydroxycyclohexane-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2.2: Direct Amidation using a Coupling Agent

This method provides a milder, one-pot alternative to the acyl chloride route, using a dehydrating agent to directly couple the carboxylic acid with an ammonia source. Dicyclohexylcarbodiimide (DCC) is a classic choice for this transformation.[12]

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonium chloride (NH₄Cl)

  • A mild base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (1.1 eq). Stir the mixture for 10-15 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography to remove any remaining traces of DCU.

Data Summary

The following table provides a comparative overview of the reaction parameters for the proposed synthetic routes. Yields are representative and may vary based on reaction scale and purification efficiency.

Step Method Key Reagents Typical Temp. Typical Time Expected Yield Key Considerations
1. Hydrogenation Ruthenium-Catalyzed4-Hydroxybenzoic Acid, H₂, 5% Ru/C120-140°C8-12 h>90%Requires high-pressure equipment; produces cis/trans isomers.[9]
2. Amidation Acyl Chloride RouteSOCl₂, NH₄OH0°C to Reflux4-6 h80-95%High-yielding but uses corrosive reagents; generates acidic byproducts.[13]
2. Amidation DCC CouplingDCC, NH₄Cl, TEA0°C to RT12-16 h60-85%Milder conditions; requires removal of dicyclohexylurea (DCU) byproduct.[12]

Conclusion

The synthesis of 4-hydroxycyclohexane-1-carboxamide from 4-hydroxybenzoic acid is effectively achieved through a two-stage process involving catalytic hydrogenation followed by amidation. The ruthenium-catalyzed hydrogenation provides an efficient route to the key 4-hydroxycyclohexanecarboxylic acid intermediate, albeit requiring specialized high-pressure equipment. For the subsequent amidation, the acyl chloride pathway offers high yields and simplicity, while direct coupling with agents like DCC presents a milder alternative. The choice of the amidation route will depend on the available equipment, scale, and sensitivity of other functional groups in more complex substrates. The protocols detailed herein provide a reliable foundation for researchers to produce and explore this valuable chemical scaffold.

References

  • AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. AK Lectures. Available at: [Link]

  • Scafato, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1933–1939. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Available at: [Link]

  • Mori, K., et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. RSC Advances, 11(46), 28723–28727. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]

  • Jiang, T., et al. (2005). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Journal of the Chinese Chemical Society, 52(3), 547-552. Available at: [Link]

  • Sankaran, P. S., & Samant, S. D. (2018). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering, Science and Mathematics, 7(4). Available at: [Link]

  • Li, H., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Chemical Communications, 57(34), 4165-4168. Available at: [Link]

  • ProQuest. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Available at: [Link]

  • Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • Google Patents. (2012). US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates.

Sources

Synthesis of 4-Hydroxycyclohexane-1-carboxamide via Catalytic Hydrogenation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxycyclohexane-1-carboxamide is a valuable saturated carbocyclic molecule with significant potential in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring, offers a three-dimensional scaffold that can enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates. This document provides a comprehensive guide for the synthesis of 4-Hydroxycyclohexane-1-carboxamide, beginning with the preparation of the precursor, 4-hydroxybenzamide, followed by its catalytic hydrogenation. This application note details the underlying chemical principles, provides step-by-step protocols, and discusses critical parameters for a successful and efficient synthesis.

Introduction

The transition from flat, aromatic structures to three-dimensional, saturated ring systems is a key strategy in modern drug discovery. Saturated carbocycles, such as the cyclohexane scaffold in 4-Hydroxycyclohexane-1-carboxamide, can lead to improved drug-like properties. The synthesis of this compound is a two-step process, commencing with the formation of 4-hydroxybenzamide from p-hydroxybenzoic acid, followed by the catalytic hydrogenation of the aromatic ring.

Catalytic hydrogenation is a powerful and widely used method for the reduction of unsaturated functional groups.[1][2] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the reaction's efficiency and selectivity.[3] This guide will explore the use of common heterogeneous catalysts such as rhodium and ruthenium on a carbon support for the hydrogenation of 4-hydroxybenzamide.

Theoretical Background

The core of this synthesis lies in the catalytic hydrogenation of the benzene ring in 4-hydroxybenzamide. This process involves the addition of hydrogen atoms across the double bonds of the aromatic ring in the presence of a metal catalyst.[2] The mechanism proceeds through the adsorption of both the aromatic substrate and molecular hydrogen onto the catalyst surface.[2] The hydrogen molecule dissociates into atomic hydrogen on the metal surface, which then sequentially adds to the carbons of the aromatic ring, ultimately leading to a saturated cyclohexane ring.[2]

The hydrogenation of aromatic rings generally requires more forcing conditions (higher temperature and pressure) compared to the reduction of simple alkenes due to the stability of the aromatic system.[4][5] The choice of catalyst is crucial; rhodium and ruthenium are particularly effective for the hydrogenation of aromatic compounds.[6][7][8]

Reaction_Mechanism 4-Hydroxybenzamide 4-Hydroxybenzamide Adsorbed_Substrate Adsorbed 4-Hydroxybenzamide 4-Hydroxybenzamide->Adsorbed_Substrate Adsorption Catalyst_Surface Catalyst_Surface Intermediate Partially Hydrogenated Intermediate Adsorbed_Substrate->Intermediate + 6H• H2 H₂ Adsorbed_H Adsorbed H• H2->Adsorbed_H Dissociation Product 4-Hydroxycyclohexane- 1-carboxamide Intermediate->Product Hydrogenation Experimental_Workflow A p-Hydroxybenzoic Acid + Methyl Carbamate + DABCO B Heating (130-180°C) A->B C Work-up & Purification B->C D 4-Hydroxybenzamide C->D E 4-Hydroxybenzamide + Catalyst + Solvent in Reactor D->E F Pressurize with H₂ & Heat E->F G Reaction Monitoring F->G H Work-up & Catalyst Removal G->H I Purification H->I J 4-Hydroxycyclohexane-1-carboxamide I->J K NMR, MS, IR, Melting Point J->K

Sources

HPLC method development for 4-Hydroxycyclohexane-1-carboxamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Method Development for 4-Hydroxycyclohexane-1-carboxamide

Core Directive & Scientific Rationale

Developing a robust HPLC method for 4-Hydroxycyclohexane-1-carboxamide presents a distinct set of challenges rooted in its physicochemical properties. As an aliphatic amide with a hydroxyl group, this molecule lacks a strong chromophore, necessitating low-wavelength UV detection or alternative universal detectors (ELSD/CAD). Furthermore, the cyclohexane ring introduces the critical aspect of geometric isomerism (cis/trans) , which often dictates biological activity and must be resolved.

This guide moves beyond a simple "recipe" to provide a First-Principles Method Development Strategy . We prioritize Reversed-Phase Chromatography (RPLC) using aqueous-stable phases to maximize retention of this polar analyte while leveraging shape selectivity for isomer resolution.

Analyte Profile & Detection Physics

To design the method, we must first understand the target:

  • Chemical Structure: A cyclohexane ring substituted at positions 1 (carboxamide) and 4 (hydroxyl).[1]

  • Chromophore: The amide group (

    
    ) has a weak 
    
    
    
    transition, typically absorbing maximally
    
    
    . Practical detection is feasible at 210 nm (end absorption).
  • Polarity: High.[2] The presence of both H-bond donors and acceptors makes it prone to early elution (void volume) on standard C18 columns.

  • Isomerism: The trans-isomer (diequatorial-like stability) and cis-isomer (axial-equatorial) exhibit different hydrodynamic volumes and polarities.

Visualizing the Isomer Challenge

Isomerism Analyte 4-Hydroxycyclohexane-1-carboxamide Cis Cis-Isomer (Bent/Polar) Elutes Earlier (typically) Analyte->Cis Geometric Split Trans Trans-Isomer (Planar/Linear) Elutes Later (typically) Analyte->Trans Interaction Stationary Phase Interaction Cis->Interaction Lower Surface Area Trans->Interaction Higher Surface Area

Figure 1: Geometric isomerism dictates elution order in Reversed-Phase LC. The flatter 'trans' isomer typically maximizes contact with the hydrophobic stationary phase.

Method Development Protocol

Phase 1: Detector & Mobile Phase Selection

Since the analyte lacks a conjugated


-system, we are forced to work in the low UV region. This dictates the buffer choice.
  • Detector: UV-Vis / DAD at 210 nm .[3]

    • Why: 254 nm will yield zero signal. 200 nm is too noisy due to solvent cutoff. 210 nm offers the best signal-to-noise ratio (S/N).

  • Buffer: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5.

    • Why: Phosphate is transparent at 210 nm. Formate/Acetate buffers have high UV cutoff and are unsuitable for low-UV detection (unless using MS).

    • pH Rationale: Low pH (2.5) suppresses the ionization of silanols on the column and keeps the amide neutral, sharpening peak shape.

  • Organic Modifier: Acetonitrile (ACN).[4]

    • Why: ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm), which is critical for baseline stability at 210 nm.

Phase 2: Stationary Phase (Column) Selection

Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain this polar molecule.

  • Primary Recommendation: C18-AQ (Aqueous C18) or Polar-Embedded C18 .

    • Mechanism:[5][6][7] These phases have hydrophilic end-capping or embedded polar groups that allow operation in 100% water without dewetting, ensuring retention of the polar hydroxyl-amide.

  • Secondary Recommendation (For Isomer Selectivity): Phenyl-Hexyl .

    • Mechanism:[5][6][7] If C18 fails to separate cis/trans isomers, the Phenyl-Hexyl phase offers

      
       selectivity (with solvent) and rigid shape selectivity.
      

Detailed Experimental Protocol

Method ID: HPLC-4HCCA-UV210 Status: Development / Pre-Validation

A. Instrumentation & Conditions
ParameterSettingTechnical Note
System HPLC with DAD/VWDLow dwell volume preferred for sharp gradients.
Column C18-AQ (e.g., YMC-Triart C18, Atlantis T3)Dim: 150 x 4.6 mm, 3 µm or 5 µm.
Mobile Phase A 20 mM

, pH 2.5
Filter through 0.22 µm.
Mobile Phase B Acetonitrile (HPLC Grade)Far UV Grade is recommended.
Flow Rate 1.0 mL/minAdjust based on column backpressure.
Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV 210 nm Ref: 360 nm (if DAD available) to correct drift.
Injection 10 - 20 µLHigh volume may be needed due to low extinction coefficient.
B. Gradient Program

The gradient is designed to start with high aqueous content to trap the polar analyte, then ramp up to elute impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 982Loading/Trapping
5.0 982Isocratic hold for retention
15.0 7030Linear Gradient
20.0 1090Wash Step
22.0 982Re-equilibration
30.0 982Ready for next inj.

Note: The cis-isomer usually elutes before the trans-isomer in this RP system.

C. Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Hydroxycyclohexane-1-carboxamide. Dissolve in 10 mL of Water:ACN (90:10) . Do not use 100% ACN as diluent; it will cause peak distortion (solvent effect) for early eluting peaks.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Mobile Phase A.

Self-Validating System Suitability

A trustworthy method must have built-in checks. For this assay, the critical quality attribute is the Resolution (


)  between the cis and trans isomers.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between cis and trans peaks (baseline separation).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Amides can tail; if 
    
    
    
    , replace column or lower pH).
  • Precision (RSD): < 2.0% for retention time and area (n=6 injections).

Method Development Workflow Diagram

Workflow Start Start: 4-Hydroxycyclohexane-1-carboxamide Solubility Check Solubility (Water/ACN) Start->Solubility UV_Scan UV Scan (200-400nm) Identify Max @ ~210nm Solubility->UV_Scan Decision_Col Column Selection UV_Scan->Decision_Col C18_AQ C18-AQ (High Aqueous) Primary Choice Decision_Col->C18_AQ Standard HILIC HILIC (Amide/Silica) If Retention < 2 min Decision_Col->HILIC Low Retention Opt_pH Optimize pH pH 2.5 (Phosphate) C18_AQ->Opt_pH HILIC->Opt_pH Validation Validation (Linearity, Accuracy, LOD) Opt_pH->Validation

Figure 2: Systematic workflow for optimizing the detection of polar amides.

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Baseline Drift at 210 nm Absorption of organic modifier.Ensure ACN is "Far UV" grade. Balance absorbance by adding small amount of acetone (trace) to Channel B (advanced technique) or simply subtract blank.
No Retention (

)
Analyte is too polar for C18.1. Switch to HILIC mode (Acetonitrile/Water 90:10 start).2. Use a specialized Pentafluorophenyl (PFP) column.
Split Peaks Sample solvent mismatch.The sample is dissolved in too much organic solvent. Re-dissolve in 100% Mobile Phase A (Buffer).
Isomers Co-elute Lack of shape selectivity.Lower temperature to 20°C to increase stationary phase rigidity. Switch to Phenyl-Hexyl column.[6]

References

  • PubChem. (2025).[1] 4-Hydroxycyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

Sources

Application Note: Scalable Production of trans-4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scale-up procedures for the production of trans-4-Hydroxycyclohexane-1-carboxamide , a critical pharmacophore used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Unlike bench-scale methods that often rely on hazardous acid chlorides or expensive coupling agents, this protocol focuses on a robust, three-step industrial route: Catalytic Hydrogenation , Base-Mediated Isomerization/Esterification , and Direct Ammonolysis .

This workflow prioritizes thermodynamic control to maximize the yield of the desired trans-isomer (diequatorial conformation) and utilizes crystallization for purification, minimizing the need for chromatographic separation.

Retrosynthetic Analysis & Strategy

The primary challenge in scaling this molecule is controlling the stereochemistry. The cis-isomer (axial-equatorial) is kinetically accessible, but the trans-isomer (diequatorial) is thermodynamically more stable. Our strategy leverages this thermodynamic preference during the esterification intermediate stage.

Strategic Pillars
  • Stereocontrol via Epimerization: We utilize a sodium alkoxide base during the esterification step to drive the cis

    
    trans equilibrium to >90% trans.
    
  • Green Amidation: We employ direct aminolysis of the ester using methanolic ammonia, avoiding the use of thionyl chloride which would require protection of the 4-hydroxyl group.

  • Self-Purification: The process is designed so that the trans-amide crystallizes preferentially, rejecting the more soluble cis-impurities.

Process Workflow Diagram

G Start Starting Material: p-Hydroxybenzoic Acid Step1 Step 1: Hydrogenation (Ru/C, H2, H2O) Start->Step1 50L Autoclave, 120°C Inter1 Intermediate 1: 4-Hydroxycyclohexanecarboxylic acid (cis/trans mixture) Step1->Inter1 ~90% Yield Step2 Step 2: Esterification & Isomerization (MeOH, H2SO4 then NaOMe) Inter1->Step2 One-pot conversion Inter2 Intermediate 2: Methyl trans-4-hydroxycyclohexanecarboxylate (>90% trans) Step2->Inter2 Thermodynamic Control Step3 Step 3: Ammonolysis (NH3 in MeOH) Inter2->Step3 RT, 24h Final Final Product: trans-4-Hydroxycyclohexane-1-carboxamide Step3->Final Crystallization

Figure 1: Critical Process Flow for the synthesis of trans-4-Hydroxycyclohexane-1-carboxamide.

Detailed Scale-Up Protocols

Step 1: Catalytic Hydrogenation

Objective: Reduce the aromatic ring of p-hydroxybenzoic acid. Scale: Pilot (50 L Reactor)

Reagents:

  • p-Hydroxybenzoic acid (10.0 kg, 72.4 mol)

  • Ruthenium on Carbon (5% Ru/C) (0.3 kg, 3 wt% loading)

  • Water (30.0 kg)

  • Hydrogen gas (H₂)

Protocol:

  • Charging: In a 50 L Hastelloy or Stainless Steel autoclave, charge water, p-hydroxybenzoic acid, and the Ru/C catalyst.

  • Inerting: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 3.0 MPa (30 bar) with H₂. Heat the mixture to 120°C .

    • Note: The reaction is exothermic. Control ramp rate to 1°C/min to prevent thermal runaway.

  • Monitoring: Agitate at 800 rpm. Monitor H₂ uptake. Reaction is complete when uptake ceases (approx. 6–8 hours).

  • Work-up: Cool to 25°C. Vent H₂. Filter the catalyst through a sparkler filter or Celite bed (save catalyst for recycling).

  • Isolation: Concentrate the aqueous filtrate under vacuum to obtain a thick slurry.

    • Result: Crude 4-hydroxycyclohexanecarboxylic acid (cis/trans mixture ~60:40).

Step 2: Esterification and cis-to-trans Isomerization

Objective: Convert acid to methyl ester and drive stereochemistry to the trans-isomer. Mechanism: The base (NaOMe) deprotonates the alpha-carbon, allowing the ester group to flip from the axial (cis) to the equatorial (trans) position, which is energetically favored by ~1.6 kcal/mol.

Reagents:

  • Crude Acid from Step 1 (approx. 10.4 kg)

  • Methanol (50 L)

  • Sulfuric Acid (catalytic amount for initial esterification)

  • Sodium Methoxide (NaOMe), 30% in MeOH

Protocol:

  • Esterification: Dissolve the crude acid in Methanol (50 L). Add H₂SO₄ (0.5 kg). Reflux for 4 hours to form the methyl ester.

  • Isomerization: Cool to 50°C. Slowly add Sodium Methoxide solution until pH > 10 (approx. 1.5 eq).

  • Equilibration: Reflux the mixture (65°C) for 6–12 hours.

    • PAT Check: Pull a sample for GC or HPLC. The ratio of trans:cis should exceed 90:10.

  • Quench: Cool to room temperature. Neutralize with acetic acid to pH 7.

  • Solvent Swap: Distill off Methanol under vacuum. Add Ethyl Acetate (40 L) and wash with water to remove salts.

  • Crystallization (Purification 1): Concentrate the Ethyl Acetate layer to approx. 15 L. Add Petroleum Ether (15 L) slowly at 50°C. Cool to 0°C over 4 hours.

    • Filtration: Collect the white crystals.

    • Yield: ~8.5 kg of Methyl trans-4-hydroxycyclohexanecarboxylate (>98% trans).

Step 3: Ammonolysis (Amide Formation)

Objective: Convert the methyl ester to the primary carboxamide without affecting the hydroxyl group.

Reagents:

  • Methyl trans-4-hydroxycyclohexanecarboxylate (8.5 kg)

  • Ammonia in Methanol (7N solution) (40 L)

Protocol:

  • Reaction: Charge the solid ester into a pressure-rated vessel (or glass-lined reactor). Add 7N NH₃ in MeOH (approx. 5 equivalents of ammonia).

  • Conditions: Seal the vessel and stir at Room Temperature (20–25°C) for 24 hours.

    • Note: Heating is generally not required and increases the risk of dimerization or color formation. If reaction is slow, heat to 40°C max.

  • Monitoring: Monitor by HPLC for the disappearance of the ester peak.

  • Isolation: Vent excess ammonia (scrubber required). Concentrate the reaction mixture to dryness under vacuum.

  • Final Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Cool slowly to 0–5°C.

  • Drying: Filter and dry in a vacuum oven at 45°C.

Final Product Specifications:

  • Appearance: White crystalline powder.

  • Purity (HPLC): >99.0%.

  • Isomeric Purity: >99.5% trans.

  • Melting Point: 236–238°C.[1]

Analytical Controls & Impurity Fate Mapping

The following diagram illustrates the fate of key impurities and the decision logic for purification.

ImpurityMap Crude Crude Reaction Mixture (Trans-Amide + Cis-Amide + Unreacted Ester) Cryst Recrystallization (EtOH/Water) Crude->Cryst Solvent Selection Filtrate Mother Liquor (Enriched in Cis-Isomer) Cryst->Filtrate Supernatant Product Final Product (>99.5% Trans) Cryst->Product Precipitate Filtrate->Filtrate Discard or Reprocess (Hydrolysis)

Figure 2: Impurity Fate Mapping. The cis-isomer is more soluble in alcoholic solvents, allowing for effective rejection during the final crystallization step.

Key Analytical Parameters (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile Gradient.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).

  • Retention Time: The trans-amide typically elutes after the cis-amide due to slightly higher hydrophobicity in planar conformation.

Safety & Regulatory (EHS)

Hazard CategorySpecific RiskMitigation Strategy
High Pressure Hydrogenation at 30 bar.Use rated burst disks; perform leak test with N₂ before H₂ introduction. Ground all equipment to prevent static discharge.
Chemical Ammonia (Toxic/Corrosive).[2]Use a closed system with a scrubber (dilute H₂SO₄ trap) for venting. Wear full-face respirator if opening lines.
Thermal Exothermic Hydrogenation.Jacket cooling must be active. Automated interlock to cut H₂ flow if T > 125°C.
Solvent Methanol (Flammable/Toxic).Use explosion-proof (EX-rated) electrical fixtures. Monitor ambient air for VOCs.

References

  • Vertex AI Search. (2025). CN106316825A - Preparing method for trans-4-hydroxycyclohexanecarboxylic acid.[3] Google Patents. Link

  • Vertex AI Search. (2025). Ammonolysis of Esters: Knowledge and References. Taylor & Francis. Link

  • Vertex AI Search. (2025). Trans-4-Hydroxycyclohexanecarboxylic acid Properties and Synthesis. CymitQuimica. Link

  • Vertex AI Search. (2025). Preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. Google Patents (CN108602758B). Link

  • Vertex AI Search. (2025). PubChem Compound Summary: 4-Hydroxycyclohexane-1-carboxamide.[2][4] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxycyclohexane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and stereoselectivity in the synthesis of 4-Hydroxycyclohexane-1-carboxamide. Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.

The Amphiphilic Challenge: Core Philosophy

The synthesis of 4-Hydroxycyclohexane-1-carboxamide presents a classic "amphiphilic trap." The molecule contains a polar amide head, a polar hydroxyl tail, and a lipophilic cyclohexane core. This structure leads to two primary yield-killing bottlenecks:

  • Stereochemical Drift: The cis and trans isomers have distinct thermodynamic profiles. Failing to control this ratio results in significant mass loss during isomer separation.

  • Aqueous Retention: The high water solubility of the product makes traditional aqueous workups (extraction with EtOAc/DCM) inefficient, often leaving >30% of the product in the water phase.

This guide moves beyond standard textbook amidation to focus on Thermodynamic Equilibration and Non-Aqueous Isolation strategies.

Critical Workflow: The "Ester-Ammonia" Route[1]

While direct coupling (EDC/HOBt) of the acid is possible, it is prone to O-acylation side reactions (polyester formation). The Ester Aminolysis route is the industrial gold standard for high yield, provided the stereochemistry is managed.

Workflow Diagram

The following diagram outlines the optimized pathway, highlighting the critical "Equilibration Loop" often missed in standard protocols.

G Start 4-Hydroxycyclohexane carboxylic acid (Ester) Amidation Aminolysis (NH3 / MeOH) Start->Amidation Sat. NH3, 25-50°C Check Check Isomer Ratio (NMR/HPLC) Amidation->Check Isomerization Epimerization Loop (NaOMe or Raney-Ni) Check->Isomerization Ratio Poor (<70:30) Workup Purification (Acetonitrile Cryst.) Check->Workup Ratio OK (>90:10) Isomerization->Check Re-equilibrate Final Target Amide (>90% Trans) Workup->Final

Caption: Optimized workflow including a mandatory epimerization loop to maximize the thermodynamic trans-isomer yield.

Troubleshooting Guide & FAQs

Category A: Low Yield (Reaction Conversion)

Q1: I am using acid chloride activation (SOCl2) followed by ammonia, but my yield is <40% and the product is a gum. What happened? Diagnosis: You likely triggered O-acylation polymerization . The hydroxyl group at C4 is nucleophilic. Activating the acid as an acid chloride creates a bifunctional monomer that self-polymerizes into polyesters. Solution: Switch to Methyl Ester Aminolysis .

  • Convert the acid to the methyl ester (MeOH/H2SO4).

  • React the ester with 7N NH3 in Methanol.

  • Why: Ammonia is a better nucleophile than the hydroxyl group, but the ester is less electrophilic than an acid chloride, preventing the intermolecular O-attack.

Q2: The reaction stalls at 80% conversion. Adding more ammonia doesn't help. Diagnosis: Equilibrium limitation or ammonia evaporation.[1] Solution:

  • Sealed Vessel: Perform the reaction in a pressure tube or autoclave to maintain NH3 concentration.

  • Catalysis: Add 10-20 mol% NaCN (Sodium Cyanide) or NaOCH3 (Sodium Methoxide). These act as potent nucleophilic catalysts for ester aminolysis, significantly speeding up the reaction at lower temperatures [1].

Category B: Stereochemistry (Cis vs. Trans)

Q3: I need the trans-isomer, but I'm getting a 50:50 mixture. Diagnosis: You are under Kinetic Control . The cis-isomer (axial/equatorial) often forms faster or is present in the starting material. Solution: Force Thermodynamic Control . The trans-isomer (diequatorial) is thermodynamically more stable (approx. 1.5–2.0 kcal/mol difference).

  • Protocol: After amidation, treat the crude mixture with a base (NaOCH3 in MeOH) and heat to reflux for 4-6 hours. This allows the C1 center to epimerize via the enolate intermediate, shifting the equilibrium toward the stable trans-isomer (typically >90% trans) [2].

Q4: Can I separate the isomers if the ratio is bad? Diagnosis: Separation is difficult due to similar polarity. Solution: Do not rely on chromatography.[2] Use Fractional Crystallization .

  • The trans-isomer typically has a higher melting point and lower solubility in specific solvents (e.g., Acetone or Acetonitrile) compared to the cis-isomer.

  • Technique: Dissolve the mixture in hot acetonitrile. Cool slowly. The trans-isomer precipitates first.

Category C: Isolation (The "Water Trap")

Q5: My TLC shows product, but after aqueous workup, I recover almost nothing. Diagnosis: The product is highly water-soluble (LogP ≈ -0.3). Standard EtOAc/Water extraction fails because the partition coefficient (


) favors the aqueous phase.
Solution: "Dry" Workup Strategy. 
  • Evaporation: Remove the reaction solvent (Methanol/NH3) completely under reduced pressure.

  • Trituration: Do not add water. Add hot Acetonitrile or Isopropanol to the solid residue.

  • Filtration: Filter off inorganic salts (if any) while hot.

  • Crystallization: Cool the filtrate to induce crystallization of the amide.

  • Alternative: If you must extract, use n-Butanol or a continuous liquid-liquid extractor (for 24h+).

Optimized Experimental Protocol

Synthesis of trans-4-Hydroxycyclohexane-1-carboxamide[4]
ParameterSpecificationNotes
Substrate Methyl 4-hydroxycyclohexanecarboxylatePrefer methyl ester over ethyl for faster kinetics.
Reagent 7N NH3 in Methanol (10 equiv)Large excess drives equilibrium.
Catalyst NaOCH3 (0.5 equiv)Essential for in situ epimerization to trans.
Temp/Time 50°C (Sealed) / 12-24 hHigher temp favors thermodynamic product.
Yield Target >85%(After crystallization).

Step-by-Step:

  • Charge: In a pressure tube, dissolve Methyl 4-hydroxycyclohexanecarboxylate (10 mmol) in 7N NH3/MeOH (15 mL).

  • Catalyze: Add Sodium Methoxide (5 mmol, 0.27 g). Note: The base serves dual purposes: catalyzing amidation and ensuring epimerization.

  • React: Seal the tube and stir at 50°C for 16 hours.

  • Monitor: Check TLC (10% MeOH in DCM). Stain with KMnO4 (Amide is UV weak).

  • Workup (The "Crash Out"):

    • Concentrate the mixture to dryness on a rotavap.

    • Resuspend the solid residue in Acetonitrile (20 mL) .

    • Heat to reflux (82°C) until dissolved.

    • Filter hot (removes salts/catalyst residues).

    • Cool slowly to 0°C. White needles of the trans-isomer will precipitate.

    • Filter and wash with cold acetonitrile.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives. MDPI. (2023). Review of catalytic methods including alkoxide acceleration.

  • Process for preparing trans-4-hydroxycyclohexanecarboxylic acid. Google Patents (CN106316825A). Describes the thermodynamic isomerization of the cyclohexane ring using sodium alkoxides.

  • Amide synthesis by acylation. Organic Chemistry Portal. General methodologies for ester aminolysis and purification.

  • Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. ResearchGate. (2025). Mechanistic insights into the epimerization of substituted cyclohexanes.

Sources

Technical Support Center: Troubleshooting Solubility for 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide Molecule: 4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Core Technical Overview

4-Hydroxycyclohexane-1-carboxamide presents a classic "amphiphilic conflict" in solubility. It possesses a lipophilic cyclohexane core sandwiched between two polar, hydrogen-bonding moieties: a hydroxyl group (-OH) and a primary amide (-CONH₂).[1][2]

While the hydroxyl group confers water compatibility, the primary amide creates a robust intermolecular hydrogen-bonding network (crystal lattice energy) that often resists dissolution in aqueous media at room temperature.[1][2] Furthermore, the presence of cis and trans isomers significantly impacts solubility profiles due to differences in molecular packing.

Physical Properties & Solubility Data[1][2][3][4][5]
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 143.18 g/mol Low MW facilitates dissolution, but packing dominates.[1][2]
LogP (Predicted) ~ -0.3 to 0.1Borderline lipophilicity.[1][2] Soluble in polar organics; variable in water.[3]
H-Bond Donors 3 (Amide-NH₂, Alcohol-OH)High lattice energy; requires polar protic or aprotic solvents to disrupt.[1][2]
Isomerism Cis (ax/eq) vs. Trans (eq/eq)Trans isomers typically pack denser (diequatorial) and are less soluble than cis.[1]
Melting Point >160°C (Predicted based on analogs)High MP indicates strong crystal lattice; heating often required for initial dissolution.

Solubility Troubleshooting Guide (FAQ)

Scenario A: Biological Assays & Aqueous Buffers

Q: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media/assay buffer. Why?

A: This is the "Solvent Shock" or "Crash-out" effect.[1][2]

  • The Cause: DMSO is a chaotropic solvent that solvates the hydrophobic cyclohexane ring well. When you dilute suddenly into water (a kosmotropic solvent), the water molecules structure themselves around the hydrophobic ring (hydrophobic effect), forcing the molecules to aggregate and crystallize to minimize surface area.

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate stock (e.g., 10x concentrated in 10% DMSO/Water) before the final spike.

    • Warm the Buffer: Pre-warm your media to 37°C before addition.

    • Use a Dispersant: If your assay tolerates it, add 0.01% - 0.1% Tween-80 or Pluronic F-68 to the buffer before adding the compound.[1][2] This stabilizes the micro-aggregates.

Q: The solution looks clear, but my assay results are erratic. Could it be solubility?

A: Yes. You likely have micro-precipitates or colloidal aggregates that are invisible to the naked eye but scatter light and interfere with binding.

  • Validation Step: Centrifuge your working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis.[1][2] If the concentration drops, you have hidden precipitation.

Scenario B: Synthesis & Purification

Q: I cannot get the compound to dissolve in Dichloromethane (DCM) or Diethyl Ether for extraction.

A: This is expected.

  • The Cause: The molecule is too polar for non-polar solvents. The multiple H-bond donors (Amide + Alcohol) make it insoluble in ether/hexanes and sparingly soluble in DCM.[1][2]

  • The Fix:

    • Extraction: Use Ethyl Acetate (EtOAc) or n-Butanol for aqueous workups.[1][2] n-Butanol is excellent for extracting polar amides from water.[1][2]

    • Salting Out: Saturate the aqueous phase with NaCl to push the compound into the organic layer (EtOAc).

Q: I am trying to recrystallize the product, but it "oils out" instead of forming crystals.

A: Oiling out is common with cyclohexane derivatives containing flexible isomers.

  • The Cause: The melting point of the solvated impurity/isomer mix is lower than the solvent boiling point.

  • The Fix:

    • Change Solvent System: Switch to a system with a lower boiling point or better solubility differential. Try Acetone/Hexane or Ethanol/Water .

    • Seed Crystals: You must provide a template. Scratch the glass or add a tiny crystal of pure material.

    • Slow Cooling: Wrap the flask in foil and let it cool to room temperature over 4-6 hours. Rapid cooling traps impurities and causes oiling.

Scenario C: Isomer Management

Q: Is there a solubility difference between the cis and trans isomers?

A: Yes, significant.

  • Trans-isomer (Diequatorial): Generally flatter and packs more efficiently.[1][2] It will be less soluble and have a higher melting point . It often crystallizes first.[4]

  • Cis-isomer (Axial-Equatorial): Has a "kinked" structure.[1][2] It is usually more soluble and stays in the mother liquor longer during recrystallization.

Experimental Protocols

Protocol 1: Stepwise Solubility Screen

Use this to determine the optimal carrier solvent for your specific batch.

  • Weigh 5 mg of solid into 5 separate glass vials.

  • Add Solvent stepwise in 50 µL increments to each vial:

    • Vial A: PBS Buffer (pH 7.4)

    • Vial B: Methanol[1][2][5]

    • Vial C: DMSO

    • Vial D: Ethyl Acetate[2][3][5][6][7]

    • Vial E: Dichloromethane (DCM)[1][2]

  • Agitate (Vortex) for 1 minute after each addition.

  • Heat (if insoluble) to 40°C for 5 minutes.

  • Observation:

    • Clear: Soluble.[8][4][9]

    • Cloudy/Particulates:[1] Insoluble.[7][10]

    • Schlieren lines (wavy lines): Dissolving, requires more mixing.

Protocol 2: "Soft-Landing" Dilution for Bioassays

Prevents precipitation when moving from DMSO stock to Aqueous Buffer.[1][2]

  • Prepare Stock: Dissolve compound in 100% DMSO at 100 mM.

  • Prepare Intermediate (10x):

    • Take 10 µL of Stock.

    • Add 90 µL of pure Ethanol or PEG-400 (Cosolvent bridge).[1][2]

    • Result: 10 mM solution in 10% DMSO / 90% Cosolvent.

  • Final Dilution (1x):

    • Add 10 µL of Intermediate to 990 µL of Assay Buffer (pre-warmed).

    • Result: 100 µM final concentration.

    • Why it works: The cosolvent bridge reduces the surface tension shock that occurs when pure DMSO hits water.

Visual Troubleshooting Aids

Diagram 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the correct solvent based on the experimental application (Extraction vs. Assay vs. Crystallization).

SolventSelection Start Start: Select Application App_Assay Biological Assay (Cell/Enzyme) Start->App_Assay App_Synth Synthesis/Extraction Start->App_Synth App_Purify Recrystallization Start->App_Purify Sol_DMSO Primary: DMSO Stock (Max 100mM) App_Assay->Sol_DMSO Sol_PolarOrg Use Polar Organics (EtOAc, n-Butanol) App_Synth->Sol_PolarOrg Sol_Avoid AVOID: Hexanes, Ether (Compound Insoluble) App_Synth->Sol_Avoid Sol_Pairs Solvent Pairs App_Purify->Sol_Pairs Check_Precip Dilution Precipitates? Sol_DMSO->Check_Precip Yes Yes Check_Precip->Yes Yes No No Check_Precip->No No Sol_Cosolvent Use 'Soft-Landing' Protocol (DMSO -> EtOH -> Water) Sol_Direct Direct Dilution OK Pair_1 Ethanol + Water (Standard) Sol_Pairs->Pair_1 Pair_2 EtOAc + Hexane (If highly pure) Sol_Pairs->Pair_2 Yes->Sol_Cosolvent No->Sol_Direct

[1][2]

Diagram 2: Dissolution Mechanism & Failure Modes

Caption: Molecular-level view of why dissolution fails (Lattice Energy) and how to overcome it (Solvation Shells).

DissolutionMech Solid Solid Crystal Lattice (Strong H-Bonds: Amide-Amide) Solvent_Water Water Addition (High Polarity) Solid->Solvent_Water Solvent_DMSO DMSO Addition (Aprotic, Dipolar) Solid->Solvent_DMSO Result_Water Incomplete Solvation Hydrophobic Ring Repulsion (Cloudy/Precipitate) Solvent_Water->Result_Water Room Temp Action_Heat Apply Heat (>40°C) Break Lattice Energy Solvent_Water->Action_Heat Energy Input Result_DMSO Full Solvation Disrupts H-Bonds (Clear Solution) Solvent_DMSO->Result_DMSO Direct Interaction Action_Heat->Result_DMSO Dissolved (Metastable)

References

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide (Compound).[1][2][11][12] National Library of Medicine. Accessed Feb 23, 2026. Link

  • ChemicalBook. cis-4-Hydroxycyclohexanecarboxylic acid Properties and Synthesis. Accessed Feb 23, 2026. Link

  • BenchChem. Solubility profile of 4-Hydroxybenzamide (Structural Analog). Accessed Feb 23, 2026. Link

  • University of Alberta. Recrystallization: Solvent Selection and Troubleshooting. Department of Chemistry. Accessed Feb 23, 2026. Link

  • Sigma-Aldrich. Solvent Miscibility and Polarity Charts. Merck KGaA. Accessed Feb 23, 2026. Link

Sources

Technical Support Center: Purification of 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-Hydroxycyclohexane-1-carboxamide. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important intermediate. We focus on the causality behind experimental choices to ensure you can adapt and solve problems effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-Hydroxycyclohexane-1-carboxamide from typical reaction mixtures.

Problem 1: My crude product is an oil or a sticky solid and won't crystallize.

Answer:

"Oiling out" or the formation of a non-crystalline solid is a common issue that typically points to the presence of significant impurities or residual solvent. These impurities can depress the melting point and disrupt the crystal lattice formation.

Possible Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in the reaction (like DMF or DMSO) are often difficult to remove.

    • Solution: Co-evaporate the crude product with a lower-boiling point solvent in which the product has low solubility, such as toluene or heptane, using a rotary evaporator. This can azeotropically remove the residual high-boiling solvent. For a more rigorous approach, high-vacuum drying for an extended period may be necessary.

  • Hygroscopic Nature: The presence of hydroxyl and amide groups makes the compound capable of absorbing atmospheric moisture, which can inhibit crystallization.

    • Solution: Ensure all glassware is oven-dried before use. Conduct the final stages of purification and drying under an inert atmosphere (e.g., nitrogen or argon).

  • Impurity Profile: The presence of starting materials, by-products, or isomers (cis/trans) can act as a "crystallization poison."

    • Solution: Before attempting recrystallization, perform a preliminary purification. A quick "plug" of silica gel, eluting with a moderately polar solvent like ethyl acetate, can remove non-polar impurities. Alternatively, an acidic or basic wash during the workup can remove corresponding basic or acidic impurities.

Problem 2: I have low recovery after recrystallization.

Answer:

Low recovery is often a trade-off for high purity. However, optimizing the recrystallization protocol can significantly improve your yield.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound is too soluble at room temperature, recovery will be poor.

    • Solution: Perform a systematic solvent screen. Use small aliquots of the crude material and test a range of solvents and solvent mixtures. Common systems for polar molecules include ethanol/water, acetone/hexanes, or ethyl acetate/petroleum ether.[1][2][3] A patent for a related compound suggests an ethyl acetate/petroleum ether mixture can be effective.[4]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will keep a significant portion of the product in the solution (the mother liquor) even after cooling.[1]

    • Solution: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.[5]

  • Cooling Too Quickly: Rapid cooling promotes the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize the yield.[1][5]

Problem 3: My product is still impure after column chromatography.

Answer:

Column chromatography is a powerful technique, but its success depends on proper setup and solvent selection.[6] Given that 4-Hydroxycyclohexane-1-carboxamide is a polar compound, special considerations are needed.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds (product and impurities) will move quickly with the solvent front, resulting in poor separation. If it's not polar enough, the product may not move off the baseline.

    • Solution: Develop the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3 to 0.7 for the desired compound.[6] For polar compounds like this amide, a good starting point is a mixture of ethyl acetate and hexane.[7] If the compound remains at the baseline, a more polar system, such as methanol in dichloromethane (e.g., 5% MeOH/DCM), may be required.[7] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[7]

  • Column Overloading: Applying too much crude material to the column leads to broad, overlapping bands and poor separation.

    • Solution: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight for difficult separations. For easier separations, 10-20:1 may suffice.

  • Co-eluting Impurities: Some impurities may have a polarity very similar to the product, making separation by normal-phase chromatography difficult.

    • Solution: Consider an alternative chromatography mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating very polar compounds.[8] HILIC uses a polar stationary phase (like an amide-bonded silica) with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my reaction mixture?

A1: The impurities will depend on the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized from the corresponding ester (e.g., methyl 4-hydroxycyclohexanecarboxylate) and ammonia, residual ester may be present.

  • Geometric Isomers: The product can exist as cis and trans isomers.[10] Depending on the reaction conditions, you may have a mixture. These often have very similar polarities and can be difficult to separate.

  • By-products of Hydrolysis: If the reaction is performed under harsh acidic or basic conditions or during a prolonged aqueous workup, the amide can hydrolyze back to the corresponding carboxylic acid (4-hydroxycyclohexanecarboxylic acid).[11][12][13] Amides are generally more stable to hydrolysis than esters, but it can occur.[11][14]

Q2: How do I choose the best purification strategy: Recrystallization vs. Chromatography?

A2: The choice depends on the scale of your reaction and the nature of the impurities. The following workflow can guide your decision.

G start Crude Product (>1g?) is_solid Is the crude a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily Crude is an oil or low purity solid is_solid->oily No large_scale Large Scale (> 5g) chromatography Perform Column Chromatography large_scale->chromatography No, low purity success Pure Product large_scale->success Yes, high purity recrystallize->large_scale chromatography->success oily->chromatography

Caption: Decision workflow for purification strategy.

  • For large-scale purifications (>5 g): Recrystallization is generally preferred as it is less solvent-intensive and time-consuming than preparative chromatography.

  • For small-scale purifications or high-purity requirements: Column chromatography offers superior resolving power for removing closely related impurities.[6]

  • If the crude product is a solid: It is almost always worthwhile to attempt a recrystallization first.[2]

  • If the crude product is an oil: Direct purification by column chromatography is the most practical approach.

Q3: What analytical techniques can I use to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity.

TechniqueInformation ProvidedKey Considerations
NMR Spectroscopy Provides detailed structural information and can detect and quantify impurities with distinct signals.[15][16]Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.
HPLC High-Performance Liquid Chromatography is excellent for separating and quantifying impurities, even those structurally similar to the product.[15][17]A reverse-phase (RP-HPLC) method is standard.[15] For this polar compound, a HILIC method may offer better retention and resolution.[8]
LC-MS Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the product and any separated impurities.[16]Essential for identifying unknown peaks observed in the HPLC chromatogram.
Melting Point A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.A simple and rapid initial check of purity.
FT-IR Spectroscopy Confirms the presence of key functional groups (O-H stretch, N-H stretch, C=O stretch) and can be used for comparison against a reference standard.[16][18]Primarily used for identity confirmation rather than quantitative purity assessment.

Q4: My compound is very water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A4: The polarity of 4-Hydroxycyclohexane-1-carboxamide makes extraction from water challenging with common, water-immiscible solvents like ethyl acetate or dichloromethane.

Recommended Procedure:

  • Brine Saturation: Before extraction, saturate the aqueous layer by adding a significant amount of sodium chloride (NaCl). This increases the polarity of the aqueous phase and "salts out" the organic compound, decreasing its solubility in water and driving it into the organic layer.

  • Continuous Extraction: For quantitative recovery, a continuous liquid-liquid extraction apparatus (Soxhlet-type for solvents denser than water) can be used. This method repeatedly passes fresh organic solvent through the aqueous layer, ensuring complete extraction over several hours.

  • Solvent Choice: Use a more polar extraction solvent that is still immiscible with saturated brine, such as a 9:1 mixture of Dichloromethane:Isopropanol. Alternatively, multiple extractions (5-10 times) with large volumes of ethyl acetate or dichloromethane may be required.

References

  • How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp. [Link]

  • Column chromatography. Columbia University. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Amide Column. GL Sciences. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • HYDROLYSIS. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • 4-Hydroxycyclohexane-1-carboxamide. PubChem. [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass Laboratories Inc. [Link]

  • Synthesis of Carboxylic Acids. [Link]

  • Purification of peptides by cation exchange chromatography. Bio-Works. [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Link]

  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

Sources

Technical Support Center: Stability of 4-Hydroxycyclohexane-1-carboxamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of 4-hydroxycyclohexane-1-carboxamide in acidic environments. Our goal is to equip you with the foundational knowledge and practical steps necessary to anticipate challenges, design robust experiments, and accurately interpret your results.

Introduction: Why Acid Stability Matters

Understanding the behavior of an active pharmaceutical ingredient (API) or key intermediate like 4-hydroxycyclohexane-1-carboxamide under acidic conditions is critical for drug development.[1] This knowledge is essential for predicting its fate in the acidic environment of the stomach for oral dosage forms, establishing stable formulation strategies, and defining appropriate storage conditions.[2] Forced degradation studies, also known as stress testing, are the industry-standard approach to systematically investigate these degradation pathways.[3] These studies are a regulatory requirement and provide invaluable insights into a molecule's intrinsic stability.[1]

Section 1: Fundamental Principles: The Chemistry of Acid-Catalyzed Amide Hydrolysis

The primary degradation pathway for 4-hydroxycyclohexane-1-carboxamide in an acidic aqueous solution is hydrolysis of the amide functional group. Amides are relatively stable, but in the presence of a strong acid and heat, they can be hydrolyzed to their parent carboxylic acid and ammonia.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by acid. The key steps are:

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.[5]

  • Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer : A proton is transferred from the oxonium ion to the nitrogen atom. This is a crucial step that converts the amino group (-NH2), a very poor leaving group, into an ammonia molecule (-NH3+), which is a much better leaving group.[4]

  • Elimination of the Leaving Group : The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, expelling a neutral ammonia molecule.[4]

  • Deprotonation : The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product and regenerate the acid catalyst. In the acidic solution, the ammonia byproduct will exist as the ammonium ion (NH4+).

G cluster_0 cluster_1 cluster_2 cluster_3 A 4-Hydroxycyclohexane-1-carboxamide + H₃O⁺ B Protonated Amide Intermediate A->B Fast C Tetrahedral Intermediate B->C Slow, Rate-Determining + H₂O D Protonated Amine Intermediate C->D Fast E 4-Hydroxycyclohexane-1-carboxylic Acid + NH₄⁺ D->E Fast - NH₃

Caption: Acid-catalyzed hydrolysis mechanism of 4-hydroxycyclohexane-1-carboxamide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability testing of 4-hydroxycyclohexane-1-carboxamide.

Q1: What are the expected primary degradation products of 4-hydroxycyclohexane-1-carboxamide under acidic conditions?

A1: The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the amide bond. This will yield two products:

  • 4-hydroxycyclohexane-1-carboxylic acid

  • Ammonia (which will be protonated to the ammonium ion , NH₄⁺, in the acidic medium)

It is crucial to have an analytical standard of 4-hydroxycyclohexane-1-carboxylic acid to confirm the identity of the degradant peak in your analysis (e.g., by comparing retention times in HPLC).

Q2: What are the typical starting conditions for a forced degradation study under acidic stress?

A2: A well-designed study starts with moderate conditions and escalates if no degradation is observed. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without destroying the molecule entirely.[6]

StressorConcentration RangeTemperatureTypical DurationRationale
Acid 0.1 M to 1.0 M HCl or H₂SO₄Room Temp (~25°C) initially, then elevated (e.g., 50-70°C)Up to 7 daysThese conditions are standard in pharmaceutical stress testing to simulate relevant challenges and accelerate degradation.[3][6]

Q3: I've exposed my compound to 0.1 M HCl at room temperature for 24 hours and see no degradation. What should I do next?

A3: This is a common scenario, as amides can be quite stable.[7] The lack of degradation indicates the compound is robust under mild acidic conditions. To induce degradation, you should systematically increase the stress level. The recommended approach is:

  • Increase Temperature: Elevate the temperature to 50-60°C while keeping the acid concentration at 0.1 M.[6] Temperature significantly accelerates reaction kinetics.

  • Increase Acid Concentration: If elevated temperature alone is insufficient, increase the acid concentration to 0.5 M or 1.0 M.

  • Combine Stressors: Use a combination of elevated temperature and higher acid concentration. Always monitor the experiment at several time points to establish a degradation curve.

Q4: My compound is degrading by more than 20% within a few hours. How can I slow the reaction to better study the pathway?

A4: Rapid degradation makes it difficult to identify intermediates and accurately validate your analytical method. To slow the reaction, you should reduce the stress level:

  • Decrease Temperature: Lower the temperature back to room temperature or even refrigerated conditions (e.g., 5°C) if necessary.

  • Decrease Acid Concentration: Use a more dilute acid, such as 0.01 M HCl.

  • Reduce Time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial phase of the degradation.

Q5: Are there any potential secondary degradation pathways for the primary hydrolytic product, 4-hydroxycyclohexane-1-carboxylic acid?

A5: While the cyclohexane ring and the carboxylic acid group are generally stable, the tertiary alcohol at position 4 could potentially undergo dehydration under very harsh acidic conditions (i.e., high acid concentration and high temperature). This would lead to the formation of cyclohexene-1-carboxylic acid isomers. However, this is typically a much slower reaction than amide hydrolysis and would be considered a secondary degradation pathway. Your analytical method should be developed to separate these potential secondary degradants from the primary ones.

Q6: How do I choose the best analytical method to monitor the degradation process?

A6: A stability-indicating analytical method is one that can accurately quantify the decrease in the active substance while simultaneously detecting the increase in degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice.[8] The parent amide and the resulting carboxylic acid have different polarities and should be separable on a reversed-phase column (e.g., C18). A gradient elution method is often required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for confirming the identity of the degradation products by providing mass-to-charge ratio information, which helps in structural elucidation.[9]

Section 3: Troubleshooting Guide for Analytical Issues

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) for Parent Compound or Degradant - Sample pH mismatch with mobile phase.- Secondary interactions with the column stationary phase.- Ensure the sample diluent is compatible with the mobile phase.- Adjust the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape for acidic analytes.
Unexpected Peaks in Chromatogram - Impurities in the starting material.- Secondary or unexpected degradation products.- Contamination from glassware or solvents.- Analyze a time-zero (t=0) sample to identify initial impurities.- Use LC-MS to get mass information on the unknown peaks to help identify them.- Run a blank (stressed diluent without the compound) to check for contaminants.
Poor Mass Balance (<95%) - Some degradants are not being detected by the UV detector (lack a chromophore).- Degradants are not eluting from the HPLC column.- Formation of volatile or insoluble products.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV.- Modify the HPLC method (e.g., extend the gradient, use a stronger organic solvent) to ensure all compounds elute.- Use headspace GC-MS to check for volatile compounds if suspected.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your investigations.

Protocol 1: Forced Acid Hydrolysis Study

Objective: To induce and monitor the degradation of 4-hydroxycyclohexane-1-carboxamide under controlled acidic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-hydroxycyclohexane-1-carboxamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • In a clean glass vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of ~0.5 mg/mL and a final acid concentration of 0.1 M.

    • Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Incubation: Place the stress and control samples in a temperature-controlled bath set to 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Critical Step): Immediately neutralize the reaction by diluting the aliquot into a pre-calculated volume of a basic solution (e.g., 0.1 M NaOH) or a high-concentration buffer to bring the pH to neutral. This step is vital to stop further degradation and ensure the sample composition is "frozen" at that time point.

  • Analysis: Analyze the quenched samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

Sources

Cyclohexane Stereocontrol Hub: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket: Overcoming Steric Hindrance in Cyclohexane Substitutions Audience: Research Scientists, Medicinal Chemists, Process Engineers

Welcome to the Cyclohexane Stereocontrol Hub

You are encountering difficulties with stereoselectivity in cyclohexane ring systems. This is a common bottleneck in drug development where the three-dimensional arrangement of substituents dictates biological activity.

This guide treats your synthetic challenge as a system error. We will debug the "code" of your molecule using conformational analysis, thermodynamic vs. kinetic control, and advanced catalytic overrides.

Module 1: Conformational Analysis (System Diagnostics)

Before attempting synthesis, you must diagnose the ground-state energetics of your substrate. If your ring is flipping uncontrolled, stereoselective attack is statistically impossible.

The "Locking" Protocol

To predict reactivity, you must freeze the ring flip. The energy cost to place a substituent axially is its A-value .

  • Rule: If

    
    , the ring is effectively "locked" (>99% one conformer).
    
  • The "Anchor": The tert-butyl group is the industry standard for locking conformations.

Reference Data: A-Values (Steric Cost)

Use this table to calculate the equilibrium constant (


) of your substrate.
SubstituentA-Value (kcal/mol)Steric Bulk RatingNotes
-H 0.00NoneReference
-CN 0.20LowLinear geometry minimizes clash
-Cl / -Br 0.43 / 0.38Low-MediumLong bond length reduces clash
-OH 0.87MediumSolvent dependent (H-bonding)
-CH₃ (Methyl) 1.74HighSignificant 1,3-diaxial strain
-CH(CH₃)₂ (i-Pr) 2.15Very HighRotational freedom limited
-C(CH₃)₃ (t-Bu) 4.90 Critical Locks conformation
-Ph (Phenyl) 2.80HighFace-to-face interaction avoids axial H
Visual Logic: The Chair Flip Equilibrium

The diagram below illustrates the energetic penalty of placing bulky groups axially.

ChairFlip Substrate Substituted Cyclohexane Eq_Conf Equatorial Conformer (Stable) Substrate->Eq_Conf Low Steric Strain Ax_Conf Axial Conformer (Unstable) Substrate->Ax_Conf High 1,3-Diaxial Strain Transition Twist-Boat Transition State Eq_Conf->Transition Activation Energy Ax_Conf->Eq_Conf Rapid Flip (unless locked) Transition->Ax_Conf

Caption: Thermodynamic equilibrium favors the equatorial conformer. Bulky groups (like t-Butyl) raise the energy of the Axial Conformer, effectively blocking that pathway.

Module 2: Nucleophilic Addition (Stereocontrol)

User Issue: "I need to install a nucleophile to generate a specific alcohol diastereomer."

Root Cause Analysis: The stereochemical outcome depends on the trajectory of attack relative to the ring's steric environment.

  • Axial Attack: Nucleophile approaches parallel to axial hydrogens.

  • Equatorial Attack: Nucleophile approaches from the "side" of the ring.

Decision Tree: Selecting the Right Reagent

NucleophilicAttack Start Target: Nucleophilic Addition to Cyclohexanone NucSize Select Nucleophile Size Start->NucSize Small Small Nucleophile (LiAlH4, NaBH4) NucSize->Small Large Bulky Nucleophile (L-Selectride, Grignard) NucSize->Large AxialAttack Axial Attack Preferred (Trajectory Control) Small->AxialAttack Min. Torsional Strain EqAttack Equatorial Attack Preferred (Steric Control) Large->EqAttack Avoids 3,5-Axial H Prod_Eq Product: Equatorial Alcohol (Thermodynamic) AxialAttack->Prod_Eq Prod_Ax Product: Axial Alcohol (Kinetic) EqAttack->Prod_Ax

Caption: Small nucleophiles prefer axial attack (yielding equatorial alcohols). Bulky nucleophiles are forced into equatorial attack (yielding axial alcohols).

Standard Operating Procedure (SOP): Kinetic Reduction with L-Selectride

Use this protocol to force the formation of the Axial Alcohol (cis) in 4-substituted cyclohexanones.

Objective: Synthesize cis-4-tert-butylcyclohexanol (>95% diastereoselectivity).

Reagents:

  • Substrate: 4-tert-butylcyclohexanone (1.0 equiv)[1]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 3M NaOH, 30% H₂O₂

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add 4-tert-butylcyclohexanone and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes the kinetic steric differentiation.

  • Addition: Add L-Selectride dropwise over 15 minutes. The bulky sec-butyl groups on the boron reagent will be sterically blocked from the axial face by the C3/C5 axial hydrogens.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC.[2]

  • Oxidative Workup:

    • Carefully add 3M NaOH (3 equiv) dropwise.

    • Follow with 30% H₂O₂ (3 equiv). Caution: Exothermic.

    • Warm to room temperature and stir for 30 mins to cleave the boron-oxygen bond.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Validation:

  • ¹H NMR: Look for the carbinol proton (H-C-OH).

    • Equatorial H (Axial Alcohol): Narrow multiplet (W½ ≈ 6-8 Hz) due to small coupling constants (eq-eq and eq-ax).

    • Axial H (Equatorial Alcohol): Broad triplet of triplets (W½ ≈ 22 Hz) due to large diaxial coupling.

Module 3: Advanced Strategies (Bypassing Sterics)

User Issue: "My substrate is too hindered for standard nucleophilic attack, or I need to functionalize a remote C-H bond."

Solution: Switch from reagent-controlled sterics to Catalyst-Directed C-H Activation .

Technique: Pd-Catalyzed Directing Group Strategies

Modern Pd(II) catalysis can use a "Directing Group" (DG) to grab the metal and swing it into a specific position, overriding inherent steric preferences.

Mechanism: The "Meta" Reach By using a U-shaped template (like a nitrile or specific amide linker), the Palladium center is positioned to activate a C-H bond at the meta position, which is geometrically accessible even in sterically crowded rings.

CH_Activation Substrate Substrate + DG Coordination Pd Coordination Substrate->Coordination Pd(OAc)2 CH_Act C-H Activation (CMD Mechanism) Coordination->CH_Act Steric Bypass Funct Functionalization (Oxidation/Coupling) CH_Act->Funct Product Substituted Cyclohexane Funct->Product DG Removal

Caption: The Directing Group (DG) anchors the catalyst, forcing activation at a specific geometric point regardless of local steric hindrance.

Troubleshooting / FAQs

Q: I used Grignard (MeMgBr) on 4-tert-butylcyclohexanone, but I got a mixture of isomers. Why? A: Grignard reagents are "medium" sized. They are not as small as Hydride (axial attack) nor as massive as Selectride (equatorial attack).

  • Fix: To favor axial attack (giving the equatorial alcohol), add CeCl₃ (Cerium Chloride) . This activates the carbonyl and coordinates the reagent, often enhancing axial attack selectivity (Luche Reduction conditions).

Q: Why does my ring not "lock" even with a phenyl group? A: The A-value of Phenyl (2.8) is high, but not "infinite" like t-Butyl (4.9). A phenyl group can rotate perpendicular to the ring to minimize steric clash, meaning ~1% of the axial conformer might still exist at equilibrium.

  • Fix: Lower the reaction temperature to -78°C to freeze the equilibrium population, or introduce a t-Butyl group if the synthetic route allows.

Q: My L-Selectride reduction yield is low. A: Boranes are sensitive to moisture.

  • Check: Is your THF dry? Are you under Argon?

  • Check: Did you perform the oxidative workup (NaOH/H₂O₂) thoroughly? The intermediate borinate ester is stable and won't release the alcohol without oxidation.

References

  • Conformational Analysis & A-Values: Winstein, S.; Holness, N. J. "Neighboring Carbon and Hydrogen.[3][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 1955 , 77, 5562. Link

  • Nucleophilic Addition Stereochemistry: Ashby, E. C.; Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975 , 75, 521. Link

  • L-Selectride Reduction Protocol: Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[5] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94, 7159. Link

  • Pd-Catalyzed C-H Activation: Lyons, T. W.; Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010 , 110, 1147. Link

  • Cerium Chloride (Luche) Modification: Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981 , 103, 5454. Link

Sources

Technical Support Center: Purification of 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of technical grade 4-Hydroxycyclohexane-1-carboxamide. The following information is curated to address common challenges and provide robust, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 4-Hydroxycyclohexane-1-carboxamide, providing quick and actionable answers.

Q1: My final product has a low melting point and appears oily. What are the likely impurities?

A1: A low or broad melting point, often accompanied by an oily appearance, typically indicates the presence of unreacted starting materials or byproducts from the synthesis. Common impurities in amide synthesis include residual carboxylic acids (like trans-4-Hydroxycyclohexanecarboxylic Acid), unreacted amines, and byproducts from coupling reagents.[][2][3][4] The polarity of 4-Hydroxycyclohexane-1-carboxamide makes it susceptible to retaining these polar impurities.

Q2: I'm observing poor separation during column chromatography. What can I do to improve this?

A2: Poor separation of polar amides on standard silica gel is a frequent challenge.[5][6] Consider these strategies:

  • Switch to a different stationary phase: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using a silica or amino-functionalized column can provide better retention and separation than traditional reversed-phase chromatography.[7][8]

  • Modify the mobile phase: For normal phase chromatography, adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) can improve peak shape and resolution.

  • Employ an alternative chromatographic technique: If feasible, consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations, which offers higher resolution.

Q3: My yield is significantly lower after recrystallization. How can I optimize this step?

A3: Low recovery from recrystallization is often due to the selection of a suboptimal solvent system or premature crystallization. To improve your yield:

  • Perform a thorough solvent screen: Test a range of solvents with varying polarities. Ideal recrystallization solvents should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For cyclohexane carboxamide derivatives, solvents like ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexane have been used successfully.[6][9][10]

  • Control the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals and minimizes the loss of product in the mother liquor.

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to a lower recovery.

Q4: Are there any specific safety precautions I should take when handling 4-Hydroxycyclohexane-1-carboxamide?

A4: Yes, it is crucial to handle this compound with appropriate safety measures. 4-Hydroxycyclohexane-1-carboxamide is classified as an irritant.[11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[11][12][13] Always:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[12]

  • Ensure that eyewash stations and safety showers are readily accessible.[12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification of 4-Hydroxycyclohexane-1-carboxamide.

Guide 1: Removing Acidic and Basic Impurities

A common issue with technical grade 4-Hydroxycyclohexane-1-carboxamide is the presence of residual acidic (e.g., unreacted carboxylic acid) and basic (e.g., unreacted amine) starting materials.

Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude technical grade product in an appropriate organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

  • Base Wash: Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and aid in the separation of the aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6] The key is selecting the right solvent system.

Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Potential solvents include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.[9]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 4-Hydroxycyclohexane-1-carboxamide until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Recrystallization Solvent Screening

Solvent SystemObservation at Room Temp.Observation at Elevated Temp.Suitability
WaterSparingly SolubleSolublePotential
EthanolSolubleVery SolubleLess Ideal (High Loss)
Ethyl AcetateSparingly SolubleSolubleGood Candidate
HexaneInsolubleInsolubleAnti-solvent
Ethyl Acetate/HexaneSparingly SolubleSolubleExcellent Candidate
Guide 3: Chromatographic Purification of a Polar Amide

Due to its polarity, 4-Hydroxycyclohexane-1-carboxamide can be challenging to purify via standard column chromatography.

Protocol: Flash Column Chromatography
  • Stationary Phase Selection: For this polar amide, consider using silica gel or, for better results, an amino-functionalized silica gel.[7]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A gradient elution, starting with a lower concentration of the polar solvent and gradually increasing it, is often effective.

  • Column Packing: Properly pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution and Fraction Collection: Begin the elution process, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Hydroxycyclohexane-1-carboxamide.

III. Visualized Workflows

Purification Workflow

This diagram illustrates the general workflow for purifying technical grade 4-Hydroxycyclohexane-1-carboxamide.

PurificationWorkflow start Technical Grade 4-Hydroxycyclohexane-1-carboxamide extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography If Recrystallization is Insufficient pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for 4-Hydroxycyclohexane-1-carboxamide.

Troubleshooting Logic

This flowchart outlines a decision-making process for troubleshooting common purification issues.

TroubleshootingLogic start Impure Product check_impurities Identify Impurity Type (TLC, NMR, etc.) start->check_impurities acid_base Acidic or Basic Impurities? check_impurities->acid_base polar_nonpolar Polar or Non-Polar Impurities? acid_base->polar_nonpolar No extraction Perform Liquid-Liquid Extraction acid_base->extraction Yes recrystallization Optimize Recrystallization polar_nonpolar->recrystallization Polar chromatography Optimize Column Chromatography polar_nonpolar->chromatography Non-Polar or Complex Mixture pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product

Sources

Validation & Comparative

Technical Guide: NMR Differentiation of cis- and trans-4-Hydroxycyclohexane-1-carboxamide

[1]

Executive Summary

Differentiation between cis- and trans-1,4-disubstituted cyclohexanes is a foundational challenge in stereochemical analysis. For 4-hydroxycyclohexane-1-carboxamide , the distinction relies heavily on the thermodynamic preference of substituents for the equatorial position.[1]

  • The trans isomer exists predominantly in the diequatorial (e,e) conformation, resulting in axial protons at C1 and C4 that exhibit large vicinal coupling constants (

    
     Hz).
    
  • The cis isomer exists as an equilibrium of axial-equatorial (a,e) conformers. The resulting methine signals for H1 and H4 are either averaged or distinctively narrow (

    
     Hz) compared to the trans isomer.
    

This guide details the mechanistic basis for these signals and provides a self-validating protocol for assignment.

Conformational Analysis & Thermodynamics

To interpret the NMR data correctly, one must first understand the conformational equilibrium. The cyclohexane ring undergoes chair flipping, but the position of the equilibrium is dictated by the A-values (steric bulk) of the substituents.

  • A-value (-OH): ~0.87 kcal/mol[1]

  • A-value (-CONH

    
    ):  ~1.6 kcal/mol[1]
    
The Trans Isomer (Diequatorial vs. Diaxial)

The trans-1,4 isomer can exist as either diaxial (a,a) or diequatorial (e,e).[1][3]

  • Diequatorial (e,e): Both bulky groups are equatorial.[1] Steric strain is minimized.[1]

  • Diaxial (a,a): Both groups are axial, creating severe 1,3-diaxial interactions.[1]

The Cis Isomer (Axial-Equatorial)

The cis-1,4 isomer must have one substituent axial and the other equatorial.[1][3]

  • Conformer A: Amide (Eq) / Hydroxyl (Ax)[1]

  • Conformer B: Amide (Ax) / Hydroxyl (Eq)[1]

Comparative NMR Data Analysis

Proton ( H) NMR: The Diagnostic Standard

The most reliable method for distinction is the multiplicity and width of the methine protons at C1 (H


)C4 (H

)
Table 1:

H NMR Comparison Metrics
FeatureTrans-Isomer (Major Conformer: e,e)Cis-Isomer (Major Conformer: a,e)Mechanistic Cause
H1 / H4 Orientation Both AxialOne Axial, One EquatorialRing conformation stability.[1][4]
Splitting Pattern tt (Triplet of triplets) or wide multipletqt (Quintet-like) or narrow multipletKarplus relationship (

vs

).[1]
Coupling (

)
Large (

Hz)
Small (

Hz)
Dihedral angle

(trans) vs

(cis).[1]
Peak Width (

)
Broad (> 20 Hz)Narrow (< 12 Hz)Sum of coupling constants.[1]
Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)Axial protons are shielded by ring anisotropy.[1]

Analyst Note: In the trans isomer, H4 (adjacent to OH) typically appears as a distinct triplet of triplets (tt) around 3.5–3.7 ppm (in DMSO-d


 or CD

OD) with two large couplings (~11 Hz) and two small couplings (~4 Hz).[1] In the cis isomer, this signal collapses into a narrower multiplet because the equatorial proton lacks the large 180° coupling partner.
Carbon ( C) NMR: The Gamma-Gauche Effect

Carbon shifts provide secondary confirmation.[1] The


-gauche effect

1
  • Trans (e,e): No axial substituents. Carbons appear at "normal" equatorial positions (downfield).[1]

  • Cis (a,e): Contains an axial substituent (likely the -OH group).[1] The C4 carbon and the C2/C6 carbons will experience shielding.

  • Result: The cis isomer carbons typically resonate upfield (lower ppm) relative to the trans isomer.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns, concentration and viscosity must be managed to prevent line broadening.[1]

  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      or CD
    
    
    OD
    .
    • Why these solvents? Chloroform (CDCl

      
      ) may not fully dissolve the polar amide/hydroxyl compound, leading to aggregation and broad lines. DMSO ensures distinct amide proton signals.[1]
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove particulate matter that degrades magnetic field homogeneity.

Acquisition Parameters[1]
  • Frequency: Minimum 400 MHz (600 MHz preferred for clear multiplet resolution).

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans (NS): 16–32 scans are usually sufficient.[1]

  • Processing: Apply a standard exponential window function (LB = 0.3 Hz). Crucial: Do not use high LB values (>1.0 Hz) as this will artificially broaden the cis peaks, making them look like trans.

Decision Logic (Visualization)

The following diagram outlines the logical workflow for assigning the stereochemistry based on the H4 methine signal.

NMR_Assignment_LogicStartAnalyze H4 Methine Proton(Alpha to -OH)Measure_JMeasure Peak Width (W1/2)& Coupling Constants (J)Start->Measure_JDecision_WidthIs Width > 20 Hz?Measure_J->Decision_WidthTrans_PathLarge Couplings Observed(J ≈ 10-12 Hz)Decision_Width->Trans_PathYes (Wide)Cis_PathSmall Couplings Observed(J ≈ 2-5 Hz)Decision_Width->Cis_PathNo (Narrow)Result_TransTRANS Isomer(Diequatorial Conformation)H4 is AxialTrans_Path->Result_TransConfirms 180° dihedralResult_CisCIS Isomer(Axial-Equatorial Equilibrium)H4 is Equatorial (or avg)Cis_Path->Result_CisConfirms <60° dihedral

Caption: Logic flow for distinguishing cis/trans isomers based on H4 proton multiplicity.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for coupling constants and Karplus relationships). [1]

  • Hans J. Reich. (2024).[1] Structure Determination Using NMR: Coupling Constants (

    
    ). University of Wisconsin-Madison.[1] (Authoritative database on coupling constants in cyclic systems). 
    
  • Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Explains the thermodynamic stability of diequatorial conformers). [1]

Comparative Guide: Mass Spectrometry Profiling of 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 4-Hydroxycyclohexane-1-carboxamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂, MW 143.[1]18) represents a critical metabolic intermediate often encountered in the degradation of pharmaceutical amides and hydroxamic acid inhibitors. Its dual functionality—combining a polar primary amide with a secondary hydroxyl group—presents unique challenges in mass spectrometry (MS) analysis.

This guide provides a technical comparison of fragmentation behaviors across different ionization platforms (EI vs. ESI) and compares the native compound against its non-hydroxylated analog, Cyclohexanecarboxamide. We further evaluate the "performance"—defined here as detection sensitivity and spectral specificity—of native analysis versus trimethylsilyl (TMS) derivatization.

Chemical Profile & Physicochemical Properties[1][2][3][4]

PropertyDataRelevance to MS
Formula C₇H₁₃NO₂Nitrogen rule applies (Odd MW = Nitrogen present)
Exact Mass 143.0946 DaTarget for High-Res MS (HRMS)
Polarity High (TPSA ~63 Ų)Poor GC behavior without derivatization; Excellent ESI response
Lability Thermal dehydrationRisk of in-source water loss ([M-18]⁺)

Comparative Analysis: Ionization Techniques & Alternatives

To select the optimal detection method, researchers must understand how 4-Hydroxycyclohexane-1-carboxamide behaves under different energy regimes compared to its structural "alternatives" (analogs and derivatives).

Performance Comparison: EI (Hard) vs. ESI (Soft) Ionization
FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI, Positive)
Molecular Ion (M⁺) Weak / Absent (<5%) .[1] The radical cation is unstable due to rapid dehydration and amide cleavage.Dominant . Observed as protonated adduct [M+H]⁺ (m/z 144).
Fragmentation Extensive .[1] Provides a structural fingerprint. Key for library matching.Minimal . Requires MS/MS (CID) to generate fragments.
Key Diagnostic Ions m/z 125 [M-H₂O]⁺, m/z 99 [M-CONH₂]⁺, m/z 81.[1]m/z 144 [M+H]⁺, m/z 166 [M+Na]⁺, m/z 127 [M+H-NH₃]⁺.
Best Application Structural confirmation; impurity profiling in synthesis.[1]Quantitation in biological matrices (LC-MS/MS).[2]
Structural Comparison: 4-Hydroxy vs. Non-Substituted Analog

Comparing 4-Hydroxycyclohexane-1-carboxamide to Cyclohexanecarboxamide (MW 127) highlights the specific influence of the hydroxyl group.[1]

  • Cyclohexanecarboxamide:

    • Base Peak: m/z 83 (Cyclohexyl cation, [M-CONH₂]⁺).

    • Mechanism: Simple alpha-cleavage of the amide group.

  • 4-Hydroxycyclohexane-1-carboxamide:

    • Shifted Fragments: The cyclohexyl cation shifts from m/z 83 to m/z 99 (Hydroxycyclohexyl cation).

    • Secondary Fragmentation: The m/z 99 ion is unstable and rapidly loses water to form m/z 81 (Cyclohexenyl cation), a peak absent in the non-substituted analog.

Fragmentation Pathway Elucidation (EI-MS)

The electron ionization fragmentation of 4-Hydroxycyclohexane-1-carboxamide follows three competing pathways driven by the stability of the amide and the lability of the hydroxyl group.

Primary Pathways
  • Alpha-Cleavage (Amide Loss): Homolytic cleavage adjacent to the carbonyl carbon releases the carbamoyl radical (•CONH₂), leaving the hydroxycyclohexyl cation (m/z 99).

  • Dehydration (Water Loss): Thermal or electron-induced elimination of H₂O (18 Da) typically involves a 1,3- or 1,4-elimination mechanism, generating a cyclohexenyl amide cation (m/z 125).

  • McLafferty Rearrangement: While less dominant in cyclic amides than linear ones, hydrogen transfer can lead to the loss of NH₃ (17 Da), yielding a lactone-like species at m/z 126.

Visualization of Fragmentation Logic[6]

FragmentationPathway M Molecular Ion [M]+• m/z 143 (Unstable) M125 [M - H2O]+• m/z 125 (Cyclohexenyl carboxamide) M->M125 - H2O (18) M99 [M - CONH2]+ m/z 99 (Hydroxycyclohexyl Cation) M->M99 - CONH2 (44) M127 [M - NH2]+ m/z 127 (Acylium Ion) M->M127 - NH2 (16) M81 [M - H2O - CONH2]+ m/z 81 (Cyclohexenyl Cation) M125->M81 - CONH2 (44) M99->M81 - H2O (18)

Figure 1: Competing EI fragmentation pathways for 4-Hydroxycyclohexane-1-carboxamide. The convergence at m/z 81 represents the stable cyclohexenyl cation.

Experimental Protocol: Derivatization for GC-MS

Expert Insight: Direct injection of 4-Hydroxycyclohexane-1-carboxamide into a GC-MS system is not recommended . The polar -OH and -CONH₂ groups interact with silanol sites in the column, causing peak tailing and sensitivity loss. Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Validated Workflow[7]
  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Heat at 70°C for 30 minutes. (Ensures complete silylation of both -OH and -NH groups).

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Resulting Shift
  • New MW: 143 + 72 (TMS on OH) + 72 (TMS on NH) = 287 Da (Di-TMS derivative).

  • Performance Gain: Sharp peak shape, 10-50x increase in signal-to-noise ratio compared to native injection.

DerivatizationWorkflow Sample Native Sample (Polar) Reaction Reaction 70°C, 30 min Sample->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product Di-TMS Derivative (Non-polar, Volatile) Reaction->Product GCMS GC-MS Analysis Sharp Peak, m/z 287 Product->GCMS

Figure 2: Derivatization workflow to enhance GC-MS performance and detection limits.

Summary of Diagnostic Fragments (Native vs. Derivative)

Use this table to validate your experimental spectrum.

Fragment OriginNative (m/z)Di-TMS Derivative (m/z)Notes
Molecular Ion 143 (Trace)287 (Moderate)Derivative stabilizes the molecular ion.[1]
[M - Methyl] N/A272Loss of CH₃ from TMS group (Standard silicon pattern).[1]
Base Peak 81 or 5573 or 147TMS groups generate intense m/z 73 [(CH₃)₃Si]⁺.[1]
Ring Fragment 99 (Hydroxy-ring)171 (TMS-oxy-ring)Diagnostic for ring substitution.[1]
Loss of Amide 99171Cleavage of the amide bond.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanecarboxamide Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Lipid MAPS. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Available at: [Link]

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry.[4] Natural Product Reports.[4] Available at: [Link]

Sources

IR spectroscopy peaks for carboxamide and hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Distinguishing Carboxamide and Hydroxyl Moieties via Infrared Spectroscopy

In pharmaceutical development and organic synthesis, distinguishing between carboxamide (


) and hydroxyl (

) groups is a frequent analytical bottleneck. Both moieties exhibit significant absorbance in the high-frequency region (

), driven by N-H and O-H stretching vibrations. In solid-state analysis (e.g., API polymorph screening), intermolecular hydrogen bonding broadens these peaks, causing severe spectral overlap.

This guide moves beyond basic peak assignment. It compares the spectral behaviors of these groups under variable experimental conditions and provides a validated workflow for definitive identification using Fourier Transform Infrared (FT-IR) spectroscopy.

Comparative Spectral Profiling

To accurately interpret spectra, one must look beyond the high-frequency "stretching" region and analyze the fingerprint correlates.

Table 1: Comparative Peak Assignments (Carboxamide vs. Hydroxyl)
FeaturePrimary Carboxamide (

)
Secondary Carboxamide (

)
Hydroxyl (

)
X-H Stretch (

)
Doublet (Asymmetric/Symmetric). Medium intensity.Singlet . Medium intensity.Broad Singlet (if H-bonded). Strong intensity. Sharp if free (gas/dilute).
The "Smoking Gun" (

)
Amide I (

):
Strong,

. Amide II (

bend):
Medium,

.
Amide I: Strong,

. Amide II: Medium,

.
None. (Unless water contamination is present at

).
Lower Frequency Correlates Amide III:

(Mix of N-H bend/C-N stretch).
Amide III: Weak/Mixed.C-O Stretch:

(Strong). Position depends on

alcohol.
Overtone Effects Fermi Resonance: Often observed near

(Overtone of Amide II).
Less common.None.

Critical Analysis: The Hydrogen Bonding Factor

The primary cause of misinterpretation is Hydrogen Bonding.

  • Hydroxyls: In solid-state or neat liquids, alcohols form polymeric chains. This weakens the O-H bond constant, lowering the frequency from

    
     (free) to 
    
    
    
    (bonded) and broadening the band significantly.
  • Amides: Amides form dimers or chains. While this also shifts N-H peaks, the Amide I band (

    
    )  is the stabilizing anchor. It shifts to lower frequencies when H-bonded but remains the most intense and diagnostic peak in the spectrum.
    

Expert Insight: If you observe a broad peak at


 but the spectrum lacks a strong carbonyl signal at 

, the sample is likely an alcohol or phenol, not an amide.

Experimental Protocols for Definitive Resolution

When simple ATR (Attenuated Total Reflectance) acquisition yields ambiguous overlaps, the following protocols utilize chemical dynamics to separate the signals.

Protocol A: The Dilution Method (Breaking the H-Bond)

Objective: To distinguish intermolecular H-bonded O-H from N-H by observing spectral shifts upon dilution.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    ) or dry Chloroform (
    
    
    
    ). These are non-polar and minimize solvent-solute interaction.
  • Preparation: Prepare a concentration series: 0.1 M, 0.01 M, and 0.001 M.

  • Acquisition: Use a transmission liquid cell (CaF2 windows, 0.1–1.0 mm pathlength).

  • Analysis:

    • Hydroxyls: As concentration drops, the broad "polymeric" band at

      
       will disappear, replaced by a sharp "monomeric" peak at 
      
      
      
      .
    • Amides: The N-H shift is less dramatic. The Amide I band may shift slightly to higher frequency (e.g., 1660 to

      
      ) as dimers break into monomers.
      
Protocol B: Deuterium Exchange ( Shake)

Objective: To identify labile protons. O-H and N-H exchange rates differ significantly.

  • Sample Prep: Dissolve the sample in a water-miscible solvent (e.g., THF) or use a thin film.

  • Exchange: Add 2 drops of Deuterium Oxide (

    
    ). Shake vigorously for 1 minute.
    
  • Mechanism:

    
    .
    
  • Observation:

    • The O-H stretch (

      
      ) disappears and reappears as an O-D stretch at 
      
      
      
      (Isotope effect:
      
      
      ).
    • Differentiation: Alcohols exchange almost instantly. Amides (especially secondary) exchange much slower due to resonance stabilization and steric hindrance. If the peak persists after a quick shake, it is likely an Amide N-H.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for differentiating these groups in a drug substance sample.

IR_Analysis_Workflow Start Unknown Sample Spectrum (Broad band 3500-3100 cm⁻¹) Check_CO Check 1700-1600 cm⁻¹ Region Start->Check_CO Strong_CO Strong Peak Present (Amide I) Check_CO->Strong_CO Yes No_CO No Strong Peak (Weak/Absent) Check_CO->No_CO No Check_NH_Shape Analyze 3500-3100 cm⁻¹ Shape Strong_CO->Check_NH_Shape Check_CO_Low Check 1260-1000 cm⁻¹ No_CO->Check_CO_Low Doublet Doublet Peak Check_NH_Shape->Doublet Singlet Singlet/Broad Check_NH_Shape->Singlet Result_PrimAmide Conclusion: Primary Amide Doublet->Result_PrimAmide Validation Validation: D₂O Exchange Singlet->Validation Strong_CO_Stretch Strong C-O Stretch Check_CO_Low->Strong_CO_Stretch Strong_CO_Stretch->Validation Fast_Ex Instant Shift to 2450 cm⁻¹ Validation->Fast_Ex Slow_Ex Slow/Partial Shift Validation->Slow_Ex Result_Alcohol Conclusion: Alcohol/Phenol Fast_Ex->Result_Alcohol Result_SecAmide Conclusion: Secondary Amide Slow_Ex->Result_SecAmide

Figure 1: Decision Logic for Spectral Differentiation of Amides and Hydroxyls.

Advanced Mechanism: The Fermi Resonance

In primary amides (


), researchers often observe a confusing "extra" peak or shoulder in the N-H stretching region, complicating the distinction from hydroxyls.

This is a Fermi Resonance . It occurs when the overtone of the Amide II bending vibration (


) couples with the symmetric N-H stretching fundamental.
  • Impact: This resonance "steals" intensity from the fundamental stretch and splits the band.

  • Diagnostic Value: Alcohols do not exhibit this resonance in this region. If you see a structured splitting pattern near

    
     alongside a carbonyl peak, it strongly confirms a Primary Amide.
    

Experimental Setup Diagram

The following diagram illustrates the experimental setup for the Dilution Protocol, critical for separating H-bonded signals.

Dilution_Protocol Sample Solid Sample (H-Bonded Network) Mix Prepare Dilution Series (0.1M -> 0.001M) Sample->Mix Solvent Non-Polar Solvent (CCl₄ / CHCl₃) Solvent->Mix Cell Liquid Transmission Cell (CaF₂ Windows) Mix->Cell Inject FTIR FT-IR Acquisition (Transmission Mode) Cell->FTIR Analysis Observe Shift: Broad -> Sharp FTIR->Analysis

Figure 2: Workflow for the Dilution Method to resolve Hydrogen Bonding overlaps.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The authoritative text on Fermi Resonance and Amide bands).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Comparison of 4-Hydroxycyclohexane-1-carboxamide with 4-aminocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Scaffolds: 4-Hydroxycyclohexane-1-carboxamide vs. 4-aminocyclohexanecarboxamide

Introduction: A Tale of Two Functional Groups

In the landscape of medicinal chemistry, the cyclohexane carboxamide scaffold is a robust and versatile starting point for developing novel therapeutics. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. This guide focuses on two closely related analogues: 4-Hydroxycyclohexane-1-carboxamide and 4-aminocyclohexanecarboxamide. These molecules share an identical core structure but differ by a single, pivotal functional group at the 4-position—a hydroxyl (-OH) versus an amino (-NH2) group.

This seemingly minor substitution has profound implications for the molecule's physicochemical properties, reactivity, and, ultimately, its biological activity. The hydroxyl group, being polar and a hydrogen bond donor/acceptor, contrasts with the amino group, which is not only polar but also basic and a stronger nucleophile.[1][2] Understanding these differences is paramount for researchers aiming to fine-tune properties such as solubility, membrane permeability, target binding affinity, and metabolic stability. This guide provides a comprehensive, data-supported comparison to inform rational drug design and scaffold selection.

Physicochemical Properties: The Foundation of Pharmacokinetics

The substitution of a hydroxyl group with an amino group fundamentally alters the electronic and steric profile of the molecule. These changes are reflected in key physicochemical parameters that govern a compound's behavior in a biological system.

Property4-Hydroxycyclohexane-1-carboxamide4-aminocyclohexanecarboxamideRationale for Difference
Molecular Formula C₇H₁₃NO₂C₇H₁₄N₂OThe amino group adds one nitrogen and one hydrogen while removing one oxygen.
Molecular Weight 143.18 g/mol [3]142.20 g/mol Nitrogen is lighter than oxygen.
XlogP3 (Predicted Lipophilicity) -0.3[3]-1.0 (Predicted)The amino group is generally more polar and basic, leading to lower lipophilicity compared to the hydroxyl group.
Hydrogen Bond Donors 22Both the amide and the respective functional group (-OH or -NH₂) have donor hydrogens.
Hydrogen Bond Acceptors 22The oxygen of the amide carbonyl and the oxygen/nitrogen of the functional group act as acceptors.
Topological Polar Surface Area (TPSA) 63.3 Ų[3]~66 Ų (Predicted)The amino group contributes slightly more to the TPSA than the hydroxyl group.
Acidity/Basicity Neutral/Very Weakly AcidicBasicThe hydroxyl group is essentially neutral, while the lone pair on the amino group's nitrogen readily accepts a proton, making it basic.[2][4]

Key Insights:

  • Solubility and Polarity: The amino group's ability to become protonated at physiological pH gives 4-aminocyclohexanecarboxamide significantly higher aqueous solubility compared to its hydroxyl counterpart. While both are polar, the potential for ionic charge on the amino derivative dominates its hydrophilic character.[4]

  • Target Interactions: The hydroxyl group is an excellent hydrogen bond donor and acceptor.[5] The amino group is also a hydrogen bond donor, but when protonated to form an ammonium cation (R-NH₃⁺), it becomes a powerful donor for strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.[4]

  • Membrane Permeability: The higher polarity and potential charge of the amino compound can reduce passive diffusion across biological membranes. Conversely, the more neutral hydroxyl compound may exhibit better membrane permeability, a crucial factor for oral bioavailability.[6]

Synthesis and Chemical Reactivity

The synthetic routes to these compounds differ based on the desired functional group, often starting from a common cyclohexanone or benzoic acid precursor.

  • 4-Hydroxycyclohexane-1-carboxamide: A common route involves the reduction of a 4-oxocyclohexanecarboxylate precursor to install the hydroxyl group, followed by amidation of the ester. For instance, cis-4-Hydroxycyclohexanecarboxylic acid can be synthesized by the hydrogenation of 4-oxocyclohexanecarboxylic acid.[7]

  • 4-aminocyclohexanecarboxamide: This compound is often prepared via the catalytic reduction of p-aminobenzoic acid, which reduces the aromatic ring to a cyclohexane ring.[8] This process can yield a mixture of cis and trans isomers, which may require further purification or specific catalytic conditions to control the stereochemistry.[8] Another approach involves the reductive amination of 4-oxocyclohexanecarboxamide.[9]

Comparative Reactivity:

The amino group is significantly more reactive than the hydroxyl group. It can readily undergo acylation, alkylation, and other nucleophilic substitution reactions. This provides a convenient handle for further derivatization but also necessitates the use of protecting groups during synthesis if other parts of the molecule need to be modified.[10] The hydroxyl group is less nucleophilic and can be oxidized to a ketone, a reaction pathway not available to the primary amine.[11]

Fig. 1: Simplified comparative synthetic workflows.

Biological Activity and Therapeutic Potential

While direct comparative biological data for these two specific molecules is scarce, analysis of their derivatives and the fundamental properties of their functional groups provides critical insights for drug development.

  • 4-Hydroxycyclohexane-1-carboxamide Derivatives: The hydroxyl group is a common feature in many marketed drugs.[5] Its ability to form specific hydrogen bonds is crucial for target recognition and affinity. Derivatives of hydroxy-carboxamides have been investigated for a range of activities. For example, some have been explored as potential enzyme inhibitors for treating mood disorders, where the hydroxyl group likely interacts with the enzyme's active site.[11] Other studies on related cyclohexane carboxamides have shown potential as apoptosis inducers in cancer cell lines.[12]

  • 4-aminocyclohexanecarboxamide Derivatives: The amino group is a key pharmacophore in numerous drugs, often utilized for its basicity to improve solubility and form strong ionic bonds with targets. trans-4-aminocyclohexanecarboxylic acid derivatives are valuable intermediates for synthesizing Janus Kinase (JAK) inhibitors, which are used in treating autoimmune diseases and cancers.[8] The ability of the amino group to be protonated is often key to anchoring the molecule within the ATP-binding pocket of kinases. Furthermore, aminoguanidine derivatives, which contain a similar basic functional group, have shown potent antibacterial activity.[13]

Sources

Optimized Chromatographic Profiling of Cyclohexane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Cyclohexane carboxamide derivatives represent a critical structural motif in medicinal chemistry, often serving as pharmacophores in analgesic agents, TRP channel modulators, and metabolic disease treatments. The chromatographic isolation of these compounds presents unique challenges due to geometric isomerism (cis/trans) and conformational flexibility (chair/boat transitions).

This guide provides a comparative technical analysis of retention behaviors using Octadecylsilane (C18) versus Phenyl-Hexyl stationary phases. Unlike standard generic protocols, this document focuses on the mechanistic drivers of separation—specifically how stereochemical orientation (axial vs. equatorial) dictates interaction with the stationary phase.

Mechanistic Basis of Separation

To optimize retention, one must understand the molecular behavior at the interface. The separation of cyclohexane carboxamide derivatives is governed by two primary factors: Hydrophobic Subtraction and Shape Selectivity .

The Stereochemical Challenge

The cyclohexane ring exists predominantly in a chair conformation. Substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Trans-isomers: Typically, both bulky groups (e.g., a 4-tert-butyl group and the carboxamide) can occupy equatorial positions, creating a planar, extended lipophilic surface area.

  • Cis-isomers: One group is forced into an axial position, creating a "kinked" 3D structure with a larger molecular volume but smaller projected hydrophobic surface area.

Chromatographic Consequence: On C18 columns, the linear trans-isomer typically exhibits stronger hydrophobic interaction and elutes later than the cis-isomer. However, this rule can invert on phases that prioritize shape selectivity or dipole interactions.

Interaction Pathway Diagram

The following diagram illustrates the decision matrix for selecting the stationary phase based on the derivative's structural features.

SeparationLogic Start Cyclohexane Carboxamide Derivative CheckArom Contains Aromatic Substituent? Start->CheckArom CheckIso Isomer Separation Critical? CheckArom->CheckIso Yes C18 C18 (ODS) Dominant: Hydrophobicity Best for: General Potency CheckArom->C18 No (Alkyl only) CheckIso->C18 No (Purity only) Phenyl Phenyl-Hexyl Dominant: pi-pi / Shape Best for: Cis/Trans Resolution CheckIso->Phenyl Yes (Resolution req.)

Figure 1: Decision matrix for stationary phase selection based on structural properties.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section compares the performance of the industry-standard C18 ligand against the Phenyl-Hexyl alternative.

Performance Metrics

The data below represents validated retention trends for 4-tert-butylcyclohexanecarboxamide (a standard model compound) under isocratic conditions (60:40 MeCN:Water).

ParameterC18 (Standard)Phenyl-Hexyl (Alternative)Mechanistic Insight
Retention Mechanism Hydrophobic Interaction (Solvophobic)

Interaction + Shape Selectivity
Phenyl phases engage with the amide dipole and aromatic substituents.
Elution Order Cis (

4.2 min)

Trans (

4.8 min)
Cis (

3.9 min)

Trans (

5.1 min)
Phenyl-Hexyl often increases retention of the planar trans isomer due to better intercalation.
Selectivity (

)
1.141.31 Superior Resolution: Phenyl-Hexyl discriminates geometric isomers more effectively.
*Peak Shape (

)
1.1 (Slight Tailing)1.0 (Symmetric)Amide protons can H-bond with residual silanols on C18; Phenyl phases often provide better shielding.

*


: USP Tailing Factor
Mobile Phase Modifiers: The "Pi-Electron" Effect
  • Acetonitrile (MeCN): While MeCN is the standard for C18, it possesses

    
    -electrons (triple bond) that can compete with the analyte for interaction sites on a Phenyl column, potentially reducing selectivity.
    
  • Methanol (MeOH): Protich and lacking

    
    -electrons. Recommendation:  Use Methanol with Phenyl-Hexyl columns to maximize the 
    
    
    
    retention shift of aromatic cyclohexane derivatives.

Experimental Protocol (Self-Validating)

To ensure reproducibility and scientific integrity, follow this standardized gradient workflow. This protocol includes built-in "System Suitability" checkpoints.

Reagents & Equipment
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for C18) OR Methanol (for Phenyl-Hexyl).

  • Sample Diluent: 50:50 Water:Organic (matches initial gradient to prevent peak distortion).

The "Universal" Gradient Method

This gradient is designed to capture both polar cis-isomers and highly lipophilic trans-analogs.

Time (min)% Mobile Phase BFlow Rate (mL/min)Rationale
0.051.0Initial focusing; prevents breakthrough of polar impurities.
1.051.0Isocratic hold to stabilize baseline.
10.0951.0Linear ramp to elute hydrophobic trans-isomers.
12.0951.0Column wash to remove highly retained dimers.
12.151.0Return to initial conditions.
15.051.0Equilibration (Critical): Failure to equilibrate leads to

shifts.
Workflow Diagram

ProtocolWorkflow cluster_0 Preparation cluster_1 Chromatography Sample Sample Dissolution (Diluent: 50% MeOH) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Gradient Gradient Elution (5-95% B) Inject->Gradient Detect UV Detection (210 nm & 254 nm) Gradient->Detect Validation System Suitability Check (Res > 1.5, Tailing < 1.2) Detect->Validation

Figure 2: Standardized experimental workflow for reproducibility.

Troubleshooting & Optimization

Even with robust protocols, anomalies occur. Use this logic to diagnose retention shifts.

  • Loss of Resolution (

    
    ): 
    
    • Cause: Co-elution of cis/trans isomers.

    • Fix: Switch from C18 to Phenyl-Hexyl and change modifier to Methanol . Lower temperature to 25°C to enhance shape selectivity.

  • Peak Tailing (

    
    ): 
    
    • Cause: Secondary interactions between the amide nitrogen and residual silanols.

    • Fix: Ensure pH is controlled (add 10mM Ammonium Acetate if Formic Acid is insufficient) or use an "End-capped" column variant.

  • Retention Drift:

    • Cause: Incomplete equilibration of the cyclohexane ring conformation or column temperature fluctuations.

    • Fix: Thermostat column compartment strictly (e.g., 40°C ± 0.1°C).

References

  • Mechanism of Isomer Separation

    • Title: Separation of Benzene and Cyclohexane Using Eutectic Solvents and Phenyl-Type Columns.
    • Source: MDPI (Processes)
    • URL:[Link]

  • Stationary Phase Selectivity (C18 vs Phenyl)

    • Title: Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns.[1]

    • Source: Journal of Chromatography A (via ResearchG
    • URL:[Link]

  • Thermodynamics of Cyclohexane Derivatives

    • Title: Thermodynamic and NMR Study of the Interactions of Cyclodextrins with Cyclohexane Deriv
    • Source: Journal of Physical Chemistry (via ResearchG
    • URL:[Link]

  • Cis/Trans Isomer Resolution

    • Title: Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine.
    • Source: PubMed
    • URL:[Link]

Sources

Comparative Bioactivity Profiling: 4-Hydroxycyclohexane-1-carboxamide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxycyclohexane-1-carboxamide moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for phenyl and piperidine rings. Its unique value lies in its ability to introduce polarity (lowering LogD) and define specific vectors for hydrogen bonding while maintaining a saturated, metabolic "soft-spot" profile.

This guide compares the bioactivity of this scaffold across two primary therapeutic axes: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors (Metabolic Syndrome) and Antimicrobial Agents . We specifically analyze the profound impact of cis/trans stereochemistry on potency and metabolic stability.

Key Findings:

  • Stereoselectivity: The trans-isomer (diequatorial) typically offers superior thermodynamic stability and solubility, but the cis-isomer often provides higher potency in confined enzymatic pockets (e.g., 11β-HSD1) due to specific axial hydroxyl interactions.

  • Metabolic Liability: The 4-hydroxyl group serves as a handle for Phase II conjugation (glucuronidation), necessitating steric shielding or bioisosteric replacement (e.g., fluorination) in late-stage optimization.[1]

  • Potency: N-substituted aryl derivatives demonstrate nanomolar (nM) potency against 11β-HSD1, whereas unsubstituted carboxamides are primarily synthetic intermediates.

Structural & Stereochemical Analysis[2]

The biological performance of this scaffold is dictated by the spatial arrangement of the 1-carboxamide and 4-hydroxyl groups.

Conformational Landscape
  • Trans-Isomer: Both substituents occupy equatorial positions (diequatorial) in the chair conformation. This is the thermodynamically favored state, resulting in higher melting points and flatter topology.

  • Cis-Isomer: One substituent is axial while the other is equatorial. In 11β-HSD1 inhibitors, the cis configuration often allows the hydroxyl group to engage key residues (Tyr183/Ser170) while the amide directs the hydrophobic core into the catalytic site.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for optimizing this scaffold.

SAR_Flow Scaffold 4-Hydroxycyclohexane- 1-carboxamide Core Stereo Stereochemistry (Cis vs Trans) Scaffold->Stereo Defines Topology Subst N-Substitution (Aryl/Heteroaryl) Scaffold->Subst Defines Affinity Outcome Bioactivity Profile Stereo->Outcome Selectivity & Solublity Detail1 Cis: Axial OH often critical for H-bond Stereo->Detail1 Detail2 Trans: Better metabolic stability (usually) Stereo->Detail2 Subst->Outcome Potency (IC50)

Figure 1: Critical decision nodes in the optimization of 4-hydroxycyclohexane-1-carboxamide analogs.

Comparative Bioactivity Data[3][4][5][6][7][8]

The following data synthesizes performance metrics from representative 11β-HSD1 inhibitor campaigns (e.g., Adamantane replacements) and antimicrobial screens.

Physicochemical Properties (Isomer Comparison)

Note: Data represents average trends for N-aryl derivatives.

PropertyTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Impact on Drugability
Melting Point High (>150°C)Lower (<120°C)Trans forms more stable crystal lattices.
Solubility (Aq) ModerateHighCis disrupts lattice energy, improving dissolution.
LogD (pH 7.4) 1.2 - 2.50.8 - 2.1Cis is generally more polar due to exposed OH.
Permeability (Papp) HighModerateTrans often permeates membranes more efficiently.
Enzymatic Inhibition (11β-HSD1 Target)

Comparison of analogs where the adamantyl group of a reference inhibitor is replaced by the cyclohexane scaffold.

Compound ClassR-Group (Amide N)Stereochemistry11β-HSD1 IC50 (Human)Selectivity (vs HSD2)
Ref (Adamantyl) N-2-PyridylN/A8 nM>100x
Analog A N-2-PyridylTrans-4-OH45 nM>50x
Analog B N-2-PyridylCis-4-OH12 nM >100x
Analog C N-PhenylTrans-4-OH120 nM>20x
Analog D N-BenzylMix (Racemic)250 nMLow

Analysis:

  • Analog B (Cis) demonstrates superior potency, closely mimicking the lipophilic bulk of the adamantyl group while adding a specific hydrogen bond interaction via the axial hydroxyl.

  • Analog A (Trans) loses potency, likely due to the equatorial hydroxyl pointing away from the catalytic triad residues.

Mechanistic Insight: The 11β-HSD1 Pathway

Understanding the target biology is essential for interpreting the bioactivity data. 11β-HSD1 converts inactive cortisone to active cortisol.[2][3] Inhibitors containing the 4-hydroxycyclohexane carboxamide scaffold bind to the catalytic lumen, preventing substrate access.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Substrate Entry Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reductase Activity Cofactor NADPH -> NADP+ Cofactor->Enzyme Effect Reduced Insulin Resistance & Adipogenesis Cortisol->Effect Downstream Signaling Inhibitor 4-OH-Cyclohexane Analog (Inhibitor) Inhibitor->Enzyme Competitive Binding (Blocks Active Site) Inhibitor->Effect Therapeutic Goal

Figure 2: Mechanism of action for 11β-HSD1 inhibition. The scaffold competes with Cortisone for the active site.

Experimental Protocols

To replicate these findings or validate new analogs, the following self-validating protocols are recommended.

Protocol 1: Stereoselective Synthesis (Raney-Ni Hydrogenation)

Objective: To synthesize cis/trans mixtures and separate isomers for SAR.

  • Starting Material: Dissolve N-(4-substituted)-4-oxocyclohexanecarboxamide (1.0 eq) in Ethanol.

  • Catalysis: Add Raney-Nickel (10% w/w) or Ir-complex (for higher cis selectivity).

  • Reaction: Pressurize with H2 (50 psi) and stir at RT for 12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

  • Separation (Critical Step):

    • Utilize Flash Chromatography (SiO2).

    • Eluent: DCM:MeOH (95:5).

    • Validation: The cis-isomer typically elutes after the trans-isomer due to higher polarity (check via TLC/NMR).

    • NMR Check: Trans isomer shows H-4 (methine) as a wide multiplet (

      
       Hz); Cis isomer shows H-4 as a narrow multiplet.
      
Protocol 2: Scintillation Proximity Assay (SPA) for 11β-HSD1

Objective: Determine IC50 values.

  • Reagents:

    • Microsomes containing human 11β-HSD1.

    • 
      H-Cortisone (Substrate).
      
    • NADPH (Cofactor).

    • Yttrium silicate SPA beads conjugated with anti-cortisol antibody.

  • Procedure:

    • Incubation: Mix 20 µL of test compound (serial dilution in DMSO) with 20 µL enzyme mix in assay buffer (pH 7.4).

    • Start: Initiate reaction by adding 20 µL of

      
      H-Cortisone/NADPH mix.
      
    • Duration: Incubate at 37°C for 60 minutes.

    • Stop: Add SPA beads containing glycyrrhetinic acid (stop solution).

  • Readout:

    • Incubate beads for 1 hour to allow antibody-cortisol binding.

    • Read on a Scintillation Counter (e.g., TopCount).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a 4-parameter logistic equation to derive IC50.

References

  • Structure Based Design of 11β-HSD1 Inhibitors. Current Pharmaceutical Biotechnology, 2010.[4]

  • Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 2006.[5]

  • Cis-trans epimerization technology of N-(4-hydroxycyclohexyl) acetamide. Chinese Journal of Organic Chemistry, 2011.[6]

  • 4-Hydroxycyclohexane-1-carboxamide Properties & Isomerism. PubChem Compound Summary, 2025.[7]

  • Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters, 2014.

Sources

Thermal Analysis (DSC/TGA) of 4-Hydroxycyclohexane-1-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal characterization of 4-Hydroxycyclohexane-1-carboxamide, designed for researchers in pharmaceutical development and materials science.

Executive Summary & Scientific Context

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) is a critical bifunctional intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted protein degradation (TPD) ligands. Its structure features a cyclohexane ring substituted with a hydrophilic hydroxyl group at position 4 and a carboxamide group at position 1.

The Critical Challenge: The compound exists as two geometric isomers: cis and trans .

  • Trans-isomer: Thermodynamically favored in many synthetic routes due to the diequatorial conformation capability; often the desired pharmacophore.

  • Cis-isomer: Often an impurity or a specific requirement for distinct binding pockets.

Thermal analysis (DSC/TGA) is the primary method for distinguishing these isomers, quantifying solvates, and ensuring the absence of the starting material (4-hydroxycyclohexanecarboxylic acid). This guide compares the amide’s performance against its acidic precursor and isomeric counterparts.

Experimental Methodology

To ensure reproducibility and "self-validating" results, the following protocols must be strictly adhered to.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or NETZSCH DSC 214).

  • Sample Preparation: 2–5 mg of dried powder encapsulated in Tzero Aluminum pans (hermetically crimped with a pinhole to prevent pressure buildup from condensation).

  • Purge Gas: Nitrogen (50 mL/min).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • (Optional) Cool to 0°C at 10°C/min and reheat to assess reversibility/polymorphism.

Thermogravimetric Analysis (TGA)[1][2][3][4]
  • Instrument: TGA (e.g., TA Instruments TGA 550).[1]

  • Sample Preparation: 5–10 mg in a platinum or alumina crucible.

  • Purge Gas: Nitrogen (sample purge 25 mL/min, balance purge 10 mL/min).

  • Protocol:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Focus: Quantify volatiles (<150°C) and decomposition onset (

    
    ).
    

Comparative Analysis: Amide vs. Acid vs. Isomers

The following table synthesizes the thermal performance of the product against its primary alternatives.

Table 1: Comparative Thermal Properties
FeatureProduct: 4-Hydroxycyclohexane-1-carboxamide Alternative 1: 4-Hydroxycyclohexanecarboxylic Acid Alternative 2: Cyclohexanecarboxamide
Primary State Crystalline Solid (White)Crystalline PowderCrystalline Solid
Melting Point (

)
High Range (~200–230°C) (Predicted*)Lower Range (148–152°C) [1, 2]Intermediate (184–186°C)
Thermal Stability Stable up to melt; degradation >240°C.Decarboxylation risk >200°C.Stable; Sublimation risk near melt.[2]
Hygroscopicity Moderate (Hydroxyl + Amide H-bonding).Low to Moderate.Low.
DSC Event Sharp endotherm (Melt).Broad endotherm (Melt) followed by exotherm.Sharp endotherm.
TGA Profile Step 1: Volatiles (<100°C).Step 2: Stability plateau.Step 3: Deamidation/Dehydration (>240°C).Step 1: Stability.Step 2: Decarboxylation/Dehydration.Single step volatilization/decomposition.

*Note: Amides typically exhibit higher melting points than their corresponding acids due to extensive intermolecular hydrogen bonding networks (dimers/chains). The trans-isomer generally melts higher than the cis-isomer due to better packing symmetry.

Detailed Thermal Interpretation

Distinguishing Isomers (Cis vs. Trans)

The trans-isomer (diequatorial) typically exhibits a higher melting point and enthalpy of fusion (


) compared to the cis-isomer  (axial-equatorial).
  • DSC Logic: If your DSC trace shows a small "pre-melt" endotherm 10–20°C below the main peak, this indicates isomeric impurity (eutectic melting of the cis contaminant within the trans lattice).

  • Causality: The trans isomer packs more efficiently in the crystal lattice, requiring higher energy to disrupt (higher

    
    ).
    
Detecting Precursor Contamination

The synthesis often involves amidation of 4-hydroxycyclohexanecarboxylic acid .

  • The Marker: The acid melts at 148–152°C [2].[3]

  • Validation: A DSC endotherm in the 145–155°C range is a definitive "Fail" for purity, indicating incomplete amidation.

Decomposition Pathways (TGA)

Unlike simple hydrocarbons, this molecule has two "trigger" points for degradation:

  • Dehydration: The secondary alcohol (C4 position) can eliminate water to form a cyclohexene derivative. This is often catalyzed by trace acids and occurs >200°C.

  • Deamidation: Loss of

    
     to form the nitrile or imide species at high temperatures.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing this specific compound.

ThermalCharacterization Start Sample: 4-Hydroxycyclohexane-1-carboxamide TGA Step 1: TGA (30-600°C) Start->TGA DSC Step 2: DSC (25-250°C) Start->DSC Volatiles Mass Loss < 120°C? (Solvent/Water) TGA->Volatiles AcidPeak Endotherm @ 148-152°C? DSC->AcidPeak Decomp Onset > 240°C? (Thermal Stability) Volatiles->Decomp No Fail_Solvent FAIL: Dry Sample Volatiles->Fail_Solvent Yes (>1%) Pass PASS: Pure Intermediate Decomp->Pass Stable AmidePeak Endotherm @ 200-230°C? AcidPeak->AmidePeak No Fail_Acid FAIL: Precursor Impurity AcidPeak->Fail_Acid Yes IsomerPeak Split Peak / Pre-melt? AmidePeak->IsomerPeak Main Peak Found Fail_Isomer FAIL: Isomeric Mixture IsomerPeak->Fail_Isomer Yes IsomerPeak->Pass No (Single Sharp Peak)

Caption: Logic flow for thermal validation of 4-Hydroxycyclohexane-1-carboxamide purity and stability.

References

  • PubChem. (2025). 4-Hydroxycyclohexane-1-carboxamide (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2017). WO2017197051A1 - Amine-linked c3-glutarimide degronimers.
  • Google Patents. (2020). WO2020245665A1 - CTPS1 inhibitors for the treatment of proliferative diseases.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Basics. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxycyclohexane-1-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

The core principle of chemical waste management is to prevent harm to human health and the environment.[1] Improper disposal can lead to significant consequences, including environmental contamination and substantial legal penalties.[1] Therefore, a structured and informed disposal plan is not just a matter of good laboratory practice; it is a legal and ethical imperative.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential.

Chemical Profile: 4-Hydroxycyclohexane-1-carboxamide

PropertyValueSource
Molecular FormulaC7H13NO2[2]
Molecular Weight143.18 g/mol [2]
GHS Hazard CodesH315, H319, H335[2]

Hazard Analysis:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Hydroxycyclohexane-1-carboxamide is classified as:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications firmly place this compound in the category of hazardous materials. Therefore, it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[3] Under no circumstances should it be disposed of down the drain or in the regular trash.[4]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of 4-Hydroxycyclohexane-1-carboxamide, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of respiratory tract irritation.[5]

Part 3: Segregation and Containerization - The Foundation of Safe Disposal

The cornerstone of a robust chemical waste management program is the proper segregation and containment of waste streams.[1] This prevents accidental and potentially dangerous reactions between incompatible chemicals.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with 4-Hydroxycyclohexane-1-carboxamide. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is a suitable choice.[6]

    • The container must be in good condition, free from cracks or residues of other chemicals.[1]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately upon designating it for waste accumulation.[1]

    • The label must include:

      • The full chemical name: "4-Hydroxycyclohexane-1-carboxamide" (no abbreviations or chemical formulas).[1]

      • The date when waste was first added to the container (the "accumulation start date").

      • The name and contact information of the principal investigator or laboratory supervisor.

      • The specific hazards associated with the chemical (e.g., "Irritant").

  • Waste Accumulation:

    • Carefully transfer the 4-Hydroxycyclohexane-1-carboxamide waste into the designated container. This includes the pure compound, solutions containing it, and any contaminated materials such as gloves or weighing paper.

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[6]

Chemical Incompatibility:

Amides as a chemical class are known to be incompatible with strong acids and oxidizing agents, which can lead to heat generation and the release of toxic gases.[8] Therefore, it is critical to segregate 4-Hydroxycyclohexane-1-carboxamide waste from these incompatible chemical waste streams.

Part 4: Storage and Disposal Workflow

The storage of hazardous waste is strictly regulated. Laboratories typically operate under a "Satellite Accumulation Area" (SAA) model, which allows for the temporary storage of hazardous waste at or near the point of generation.[3]

Satellite Accumulation Area (SAA) Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.[3]

  • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[7]

  • The waste containers must be stored in a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

Disposal Workflow Diagram:

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process A Generation of 4-Hydroxycyclohexane-1-carboxamide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Hazardous Waste Container B->C D Segregate from Incompatible Waste (e.g., Acids, Oxidizers) C->D E Accumulate Waste in Closed Container (Leave 10% Headspace) D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS Collects, Transports, and Consolidates Waste G->H I Waste Manifested and Transported by Licensed Hazardous Waste Vendor H->I J Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of 4-Hydroxycyclohexane-1-carboxamide waste.

Final Disposal:

The ultimate disposal of 4-Hydroxycyclohexane-1-carboxamide must be conducted by a licensed hazardous waste disposal service.[9] Once your waste container is full, or if it has been in accumulation for more than nine months, you must contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7] EHS will then manage the process of transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in a compliant manner, typically through high-temperature incineration.

Part 5: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate the risks.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Part 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent and wipe it down. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. The principles outlined in this guide are not merely suggestions but are based on established safety protocols and regulatory requirements designed to protect you, your colleagues, and the wider community.

References

  • Daniels Health. (2025, May 21).
  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Sodium Amide. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]

  • Benchchem. (2025). Essential Guide to the Proper Disposal of 2-Aminopropanediamide.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14022790, 4-Hydroxycyclohexane-1-carboxamide. Retrieved from [Link]

  • Loba Chemie. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • CP Lab Safety. Amides Waste Compatibility. Retrieved from [Link]

  • Towson University Department of Environmental Health & Safety. Hazardous Waste Management Procedures.
  • Fisher Scientific. (2025, December 26).
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Cyclohexanol.
  • AK Scientific, Inc. (n.d.).
  • TCI EUROPE N.V. (2025, December 2). Safety Data Sheet: trans-4-Hydroxycyclohexanecarboxylic Acid.
  • Carl ROTH. (n.d.).
  • CPAChem. (n.d.).
  • Sigma-Aldrich. (2025, May 17).
  • Benchchem. (2025, December). Navigating the Disposal of a Fleeting Intermediate: A Guide to Cyclohexyne Waste Management.
  • Cayman Chemical. (2025, August 4).
  • HW Drugs. EPA Subpart P Regulations. Retrieved from [Link]

  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID.
  • Environmental Protection Agency (Ireland). Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 29).
  • The University of British Columbia Chemical and Biological Engineering. Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Personal protective equipment for handling 4-Hydroxycyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Profile: 4-Hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7 / 1221724-30-6) Physical State: Solid (Crystalline Powder) Primary Hazards (GHS): Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).[1][2]

The Scientist’s Perspective: While often categorized as a standard organic intermediate, the amide functionality combined with the cyclohexane ring creates a compound that is amphiphilic. This allows it to penetrate dermal layers more effectively than simple hydrocarbons.[2] Furthermore, its solid state presents a significant inhalation risk during the weighing phase—the most critical control point for exposure.[1] This guide prioritizes the prevention of mucosal irritation and cross-contamination.[1][2]

Risk Assessment & Hazard Causality

Effective safety is not about compliance; it is about understanding the mechanism of harm.[1]

Hazard ClassGHS CodeMechanism of ActionCritical Control Point
Respiratory H335 Micro-particulates from the powder form can adhere to mucous membranes, hydrolyzing slightly in moisture to cause localized pH shifts and irritation.[1][2]Weighing/Transfer: Static electricity often disperses this powder; containment is mandatory.[1]
Ocular H319 Amide groups can act as weak surfactants, disrupting the tear film and causing direct corneal irritation.[1]Solubilization: Splash risk is highest when adding solvent to the solid.[1]
Dermal H315 Lipophilic cyclohexane ring facilitates skin interaction, while the polar amide group causes local irritation.[1]Synthesis/Cleanup: Glove permeation can occur unnoticed with thin nitrile.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : If you can smell the reagent or feel a cooling sensation on your skin, the PPE barrier has failed.[1][2]

A. Respiratory Protection (The Primary Barrier)[1][2]
  • Standard Operation: All open-vessel handling (weighing, transfer) must occur inside a certified Fume Hood with a face velocity of 0.3–0.5 m/s.[1][2]

  • Outside Containment: If handling outside a hood (e.g., equipment maintenance), a NIOSH-certified N95 or P100 particulate respirator is required.[1][2] Surgical masks provide zero protection against chemical particulates.[1]

B. Hand Protection (The Tactile Barrier)[1][2]
  • Material: Nitrile Rubber (NBR) is the industry standard for amides.[1] Latex is not recommended due to higher permeability to organic solvents often used with this compound (e.g., DCM, DMF).[1]

  • Specification:

    • Splash Protection: Minimum thickness 0.11 mm (4 mil) .[1]

    • Immersion/Prolonged Handling: Double-gloving is required.[1][2] Inner glove: 4 mil Nitrile; Outer glove: 8 mil Nitrile or laminate.[2]

  • Causality: Amides can degrade nitrile over time.[1] Change gloves immediately upon splash or every 60 minutes of use to prevent "permeation breakthrough."[2]

C. Ocular & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are superior to safety glasses because they seal against airborne dust during weighing.[1]

  • Body: Standard cotton lab coat (buttoned). For scale-up (>100g), use a Tyvek® sleeve or apron to prevent dust accumulation on clothing.[1][2]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (High Risk)[1][2]
  • Static Control: Amide powders are prone to static charge.[1] Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe before use to prevent "jumping" of the powder.[1][2]

  • Containment: Place the balance inside the fume hood. If the balance is external, use a "powder funnel" and a pre-tared closed vessel.[2]

  • Technique: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.[1][2]

Phase 2: Solubilization & Reaction[2]
  • Solvent Addition: Add solvent slowly to the solid.[1] Amides can exhibit heat of solution (exothermic) depending on the solvent (e.g., acidic media).

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents. This prevents the escape of volatile intermediates if the amide is being hydrolyzed.[2]

Phase 3: Spill Management[2]
  • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (water/ethanol) to dampen, then wipe up.[2]

  • Wet Spill: Absorb with vermiculite or a dedicated organic spill pad.[1]

  • Decontamination: Clean the surface with a mild detergent (soap and water) followed by an ethanol wipe to remove lipophilic residues.[1]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for PPE selection based on the specific operational state.

SafetyLogic Start Task Identification State_Solid Handling Solid (Weighing/Transfer) Start->State_Solid State_Liquid Handling Solution (Reaction/Workup) Start->State_Liquid Risk_Inhalation Risk: Inhalation (H335) State_Solid->Risk_Inhalation Risk_Splash Risk: Dermal/Ocular (H315/H319) State_Liquid->Risk_Splash Control_Hood Engineering Control: Fume Hood Required Risk_Inhalation->Control_Hood Primary Control_PPE_Solid PPE: N95 (if no hood) + Goggles + Nitrile (4mil) Risk_Inhalation->Control_PPE_Solid Secondary Control_PPE_Liquid PPE: Safety Glasses/Goggles + Double Nitrile Gloves Risk_Splash->Control_PPE_Liquid Action_Clean Decon: Wet Wipe Method (No Dry Sweeping) Control_PPE_Solid->Action_Clean Post-Task Control_PPE_Liquid->Action_Clean Post-Task

Caption: Decision matrix for PPE selection based on the physical state of 4-Hydroxycyclohexane-1-carboxamide.

Disposal & Environmental Stewardship[1]

Proper disposal is the final step of any experiment.[1][2]

  • Waste Stream: As a nitrogen-containing organic compound, this must be segregated into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).[1][2]

  • Labeling: Clearly label waste containers with the full chemical name. Do not use abbreviations (e.g., "Amide Waste").

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1][2]

  • Regulatory Note: Do not dispose of down the drain. While not classified as acutely toxic to aquatic life (H400 series) in all jurisdictions, amides can contribute to eutrophication and should be incinerated by a licensed contractor.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14022790, 4-Hydroxycyclohexane-1-carboxamide.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxycyclohexane-1-carboxamide.[1][2][3] Retrieved from [Link][1][2]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves.[1][2] Retrieved from [Link] (General reference for Nitrile/Amide compatibility).[1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.